Ibogaine interacts with a wide array of molecular targets. The following table summarizes its key binding affinities (Ki, where available) and functional effects at various receptors and transporters.
| Target | Reported Affinity (Ki, µM) | Functional Action | Postulated Role in Anti-Addictive Effects |
|---|---|---|---|
| NMDA Receptor [1] [2] [3] | 1.0 - 3.2 | Non-competitive/open-channel antagonist | Reduces drug-seeking, attenuates withdrawal, blocks tolerance development [1] [2]. |
| κ-Opioid Receptor [4] [5] [6] | 0.09 - 0.4 (σ2 site, indicative) | Agonist | Contributes to anti-addictive and antidepressant effects [5] [6]. |
| μ-Opioid Receptor [4] | ~6.9 - 11.0 | Weak antagonist | Reduces opioid cravings and facilitates detoxification [5] [6]. |
| Serotonin Transporter (SERT) [4] [5] | Not fully quantified in results; "strong inhibitor" | Non-competitive reuptake inhibitor | Improves mood and post-acute withdrawal states [5] [6]. |
| Dopamine Transporter (DAT) [7] | Not fully quantified in results; "biphasic effects" | Binds to DAT; modulates dopamine signaling | Restores functional activity in reward pathways [5] [6]. |
| Nicotinic Acetylcholine Receptors [4] [8] | 1.05 - 17.0 (Ki for nAChR) | Non-competitive antagonist | Mitigates opioid and nicotine withdrawal symptoms [6]. |
| Sigma Receptors [4] | 2.5 - 9.3 (σ1) | Binds (functional role unclear) | Modulates inflammatory responses [6]. |
This multi-target mechanism is often referred to as polypharmacology, which is thought to be crucial for its ability to address the complex neurobiology of addiction [5] [7].
This compound's interaction with the NMDA receptor is a cornerstone of its pharmacological profile. The diagram below illustrates its use-dependent, open-channel blockade mechanism.
This compound's use-dependent NMDA receptor blockade mechanism.
The table below compiles key experimental data on this compound's interaction with the NMDA receptor complex.
| Experimental Paradigm | System | Key Quantitative Finding | Interpretation |
|---|---|---|---|
| Radioligand Binding ([³H]MK-801) [2] | Rat forebrain membranes | Kᵢ = 1.01 ± 0.1 µM (Competitive inhibitor) | This compound binds to the MK-801 site within the NMDA receptor ion channel. |
| Radioligand Binding ([³H]MK-801) [1] | Rat forebrain membranes | IC₅₀ = 3.2 µM | Confirms this compound's potency in displacing a channel blocker. |
| Voltage-Clamp Electrophysiology [1] | Cultured rat hippocampal neurons | IC₅₀ = 3.1 µM (at -60 mV) for NMDA-induced currents | Demonstrates functional blockade of ion flux through the receptor. |
| In Vivo Protection [1] | Mouse models | ED₅₀ = 31 mg/kg, i.p. (Maximal electroshock test) | Confirms NMDA receptor blockade has functional consequences in a live animal. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.
The NMDA receptor antagonism by this compound is not an isolated effect. It occurs alongside and interacts with its actions on other systems [5] [6] [7]:
This multi-system engagement suggests that this compound's efficacy may stem from its ability to simultaneously normalize several neurochemical pathways disrupted in addiction.
The serotonin transporter (SERT) plays a fundamental role in neurotransmitter homeostasis through sodium- and chloride-dependent recycling of serotonin from the synaptic cleft into presynaptic neurons. As a primary target for selective serotonin reuptake inhibitors (SSRIs) used to treat major depression and anxiety disorders, SERT represents one of the most extensively studied solute carrier proteins in neuroscience and neuropharmacology. Ibogaine, a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has attracted significant scientific interest due to its unique anti-addictive properties and atypical mechanism of SERT inhibition. Unlike conventional SSRIs that competitively block substrate binding, this compound exhibits a non-competitive inhibition profile while paradoxically displaying competitive binding toward SSRIs, suggesting a complex interaction with SERT's transport cycle [1] [2].
Recent structural biology breakthroughs, particularly cryo-electron microscopy (cryo-EM) studies, have illuminated the molecular details of this compound's interaction with SERT. This technical review synthesizes current structural, biochemical, and biophysical evidence to present a comprehensive mechanism of this compound binding to SERT. We examine how this compound stabilizes inward-open conformations of SERT, detail the specific transmembrane helix rearrangements involved, and explore the implications of this unique binding mechanism for future transporter pharmacology and therapeutic development. The distinctive pharmacochaperone activity of this compound and its metabolites further expands their potential therapeutic applications beyond addiction treatment to include correction of folding-deficient transporter mutants associated with various neurological disorders [3] [4].
Groundbreaking cryo-EM studies have successfully captured SERT-ibogaine complexes in multiple conformational states, providing unprecedented insight into the transport cycle and inhibition mechanism. These structures reveal that this compound binds to the central binding site of SERT, the same site recognized by serotonin and SSRIs, yet produces strikingly different conformational outcomes. The key breakthrough was the determination of structures in three distinct states: outward-open, occluded, and inward-open conformations, all stabilized by this compound binding [5] [2]. These structural snapshots represent crucial intermediates in the SERT transport cycle that had previously been difficult to capture.
To facilitate structural studies, researchers employed several specialized SERT constructs and stabilization strategies. The ts2-active SERT variant maintains wild-type-like transport properties while exhibiting enhanced stability, whereas the ts2-inactive SERT mutant is locked in the outward-open conformation through strategic point mutations. Additionally, a C7x variant devoid of reactive cysteines was utilized for certain biochemical assays, and N- and C-terminally truncated constructs (ΔN72,C13) improved complex homogeneity for cryo-EM analysis. These engineered variants were essential for resolving distinct conformational states of the SERT-ibogaine complex [6].
The transition between conformational states involves specific and coordinated movements of transmembrane helices (TMs) that redefine the permeation pathway. In the outward-open to occluded transition, closure of the extracellular gate primarily involves movements of TMs 1b and 6a, which shift to seal the central binding site from the extracellular space. More remarkably, the transition to the inward-open conformation requires opening of the intracellular gate through a hinge-like movement of TM1a and partial unwinding of the secondary structure of TM5. These coordinated rearrangements create a continuous permeation pathway that enables substrate and ion diffusion to the cytoplasm while maintaining this compound bound in the central site [1] [2].
Table 1: Conformational States of SERT-Ibogaine Complexes
| Conformational State | PDB/EMDB Accession Codes | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| Outward-Open | 6DZY / EMDB-8942 | 4.1 | Extracellular vestibule accessible, this compound in central site, TM1b/TM6a positioned outward |
| Occluded | 6DZV / EMDB-8940 | 4.2 | Central binding site completely sealed, extracellular and intracellular gates closed |
| Inward-Open | 6DZZ / EMDB-8943 | 3.6 | Intracellular vestibule open, TM1a hinged outward, TM5 partially unwound, cytoplasmic pathway patent |
The following diagram illustrates the conformational transitions of SERT during this compound binding, highlighting the key structural changes in transmembrane helices:
> SERT conformational transitions induced by this compound binding show extracellular gate closure via TM1b/6a movements and intracellular gate opening via TM1a hinge movement and TM5 unwinding.
The interaction between this compound and SERT demonstrates complex binding characteristics that vary significantly with experimental conditions and conformational states. Saturation binding experiments of [³H]this compound to ts2-active SERT in NaCl solution revealed a Kd of 400 ± 100 nM in the absence of antibody fragments and 500 ± 200 nM when complexed with 15B8 Fab, indicating minimal perturbation of binding by Fab interaction [6]. Notably, this compound binding exhibits significant ion dependence, with tighter binding observed in KCl (Kd of 130 ± 30 nM) or N-methyl-d-glucamine hydrochloride (NMDG-Cl; Kd of 140 ± 20 nM) compared to NaCl conditions. This ion dependence suggests that the conformational equilibrium of SERT and this compound's binding affinity are influenced by the specific ions present in the experimental buffer [6].
The binding affinity of this compound also varies considerably between different conformational states of SERT. While this compound binds with relatively high affinity (Kd ≈ 500 nM) to the inward-open conformation, it exhibits approximately 10-fold weaker binding (Kd ≈ 5-8 µM) to SERT variants locked in the outward-open conformation, as demonstrated through direct [³H]this compound binding experiments and [³H]paroxetine competition assays (Ki = 3 ± 0.4 µM) with the ts2-active 15B8 Fab/8B6 scFv complex [6]. This preferential binding to the inward-open state underlies this compound's unique mechanism of non-competitive inhibition.
Functional characterization of this compound's inhibition of serotonin transport reveals its non-competitive nature. Uptake inhibition experiments demonstrated an IC₅₀ of 5 ± 1 µM for this compound against both ts2-active and ΔN72,C13 SERT variants [6]. Steady-state transport kinetics in the presence of 5 µM this compound showed an approximately 50% reduction in Vmax without significant change in the Km for serotonin, consistent with a non-competitive inhibition mechanism where this compound reduces the maximum transport rate without affecting substrate binding affinity [6] [2].
Table 2: Quantitative Binding and Inhibition Parameters for this compound with SERT
| Parameter | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Kd (Inward-Open) | 400 ± 100 nM | ts2-active SERT, NaCl | High-affinity binding to physiologically relevant state |
| Kd (KCl) | 130 ± 30 nM | ts2-active SERT, KCl | Enhanced affinity in potassium-based buffers |
| Kd (Outward-Open) | 5-8 µM | ts2-inactive SERT, NaCl | 10-fold weaker binding to outward-facing state |
| IC₅₀ (Uptake) | 5 ± 1 µM | ts2-active SERT | Functional inhibition concentration |
| Vmax Reduction | ~50% | 5 µM this compound | Non-competitive inhibition pattern |
| Serotonin Km | Unchanged | 5 µM this compound | No effect on substrate binding affinity |
Comparative studies with this compound's primary metabolite, northis compound, reveal even more potent effects on SERT function. Northis compound exhibits a left shift in inhibition potency in the presence of increasing serotonin concentrations (IC₅₀(0.1): 5.68 µM; IC₅₀(10): 1.89 µM), suggesting enhanced binding to transporter conformations populated during the transport cycle [3]. This distinctive pattern differs markedly from typical competitive inhibitors like cocaine, which show reduced potency (right shift) with increasing substrate concentrations, and highlights the unique interaction of this compound analogues with SERT's conformational landscape.
The structural characterization of SERT-ibogaine complexes required innovative sample preparation approaches to overcome challenges associated with studying small membrane proteins by single-particle cryo-EM. Researchers employed antibody fragment augmentation by complexing SERT with 15B8 Fab and/or 8B6 scFv fragments to increase molecular mass and add distinctive structural features that facilitate particle alignment and reconstruction [6]. This approach was validated through a control reconstruction of ts2-inactive 15B8 Fab/8B6 scFv complex with paroxetine, which yielded a cryo-EM map sufficiently detailed to unambiguously fit the X-ray structure of the outward-open paroxetine complex [6].
Detailed cryo-EM data collection parameters for the key SERT-ibogaine structures include:
The experimental workflow for structural studies of SERT-ibogaine interactions encompasses multiple biochemical and biophysical techniques, as illustrated below:
> Experimental workflow for SERT-ibogaine structural studies shows parallel approaches of functional assays and cryo-EM analysis converging on mechanistic models.
Multiple complementary approaches were employed to characterize this compound binding and inhibition mechanisms:
Radioligand Binding Assays: Saturation binding with [³H]this compound (0.5-5000 nM range) performed on SERT-containing membranes in various ionic conditions (NaCl, KCl, NMDG-Cl). Competition binding experiments using [³H]citalopram or [³H]paroxetine as radioligands to assess displacement by this compound and analogues [6] [3].
Serotonin Uptake Inhibition: Functional transport assays measuring accumulation of [³H]5-HT (0.1-10 µM range) in HEK293 cells expressing SERT variants, with inhibition curves generated for this compound (0.1-1000 µM) under various preincubation conditions [6] [3].
Electrophysiological Recordings: Whole-cell voltage-clamp measurements to assess this compound-induced currents and pre-steady-state charge movements, providing insight into conformational dynamics and voltage dependence of this compound interaction [6] [2].
Cysteine Accessibility Mapping: Utilizing Ser277Cys mutant in the intracellular portion of TM5 to probe solvent accessibility changes using methanethiosulfonate reagents, demonstrating increased cytoplasmic pathway accessibility in this compound-bound states, particularly in KCl versus NaCl conditions [6].
The non-competitive inhibition profile of this compound distinguishes it from conventional SSRIs and represents a potentially valuable therapeutic mechanism. Unlike competitive inhibitors that bind preferentially to the outward-open conformation and directly block substrate binding, this compound appears to stabilize inward-facing conformations of SERT, effectively trapping the transporter in a state that is incompatible with the complete transport cycle [2] [4]. This mechanism is consistent with observations that this compound reduces the maximum transport rate (Vmax) without significantly altering the substrate affinity (Km), classic hallmarks of non-competitive inhibition.
This unique mechanism may underlie this compound's reported rapid-onset antidepressant effects and its efficacy in treating addictive behaviors, potentially offering advantages over conventional SSRIs which typically require weeks to manifest therapeutic effects. The stabilization of alternative conformational states may induce distinct downstream signaling consequences or neuroadaptive responses that contribute to this compound's unique pharmacological profile [4]. Furthermore, the metabolite northis compound exhibits even higher affinity for SERT and may contribute significantly to the long-lasting effects observed following this compound administration, particularly given its extended half-life in vivo [3] [4].
Recent research has revealed that this compound and its analogues exhibit pharmacochaperone activity - the ability to promote proper folding and trafficking of misfolded transporter proteins. This phenomenon has been demonstrated for both SERT and the dopamine transporter (DAT), where this compound and northis compound can rescue folding-deficient mutants associated with neurological disorders [3] [4]. The underlying mechanism appears to involve preferential binding to and stabilization of inward-facing conformations, which may serve as folding templates during transporter biogenesis.
The pharmacochaperone activity of this compound analogues represents a promising therapeutic approach for conditions caused by folding-deficient transporter mutants, such as dopamine transporter deficiency syndrome (DTDS) and potentially other neurotransmitter transporter disorders. This application is particularly compelling because pharmacochaperones can restore functional transporter expression at concentrations that cause only modest transport inhibition, potentially offering a favorable therapeutic window [3]. The uncompetitive inhibition mechanism of certain this compound analogues may be especially suited for pharmacochaperone applications, as their state-dependent binding could preferentially target misfolded intermediates during transporter processing.
Table 3: Comparative Mechanisms of SERT Inhibitors
| Inhibitor Class | Representative Compounds | Preferential Conformation | Inhibition Mode | Therapeutic Applications |
|---|---|---|---|---|
| Competitive | Paroxetine, Citalopram, Cocaine | Outward-Open | Competitive | Depression, Anxiety (SSRIs) |
| Non-competitive | This compound | Inward-Open | Non-competitive | Investigational for addiction |
| Uncompetitive | ECSI#6 | K+-bound Inward-Open | Uncompetitive | Potential pharmacochaperone |
| Partial Substrate | Amphetamine analogues | Multiple states | Atypical/Allosteric | Investigational for addiction |
The structural and mechanistic characterization of this compound's interaction with SERT represents a significant advancement in understanding neurotransmitter transporter pharmacology. The cryo-EM structures of SERT-ibogaine complexes in multiple conformational states have provided unprecedented insight into the molecular mechanics of the transport cycle and revealed how this compound stabilizes inward-open conformations to achieve its non-competitive inhibition profile. These findings not only elucidate this compound's unique mechanism of action but also provide a structural framework for understanding the conformational dynamics of eukaryotic neurotransmitter sodium symporters more broadly.
The tables below summarize the quantitative findings for mRNA and protein levels 24 hours after a single intraperitoneal administration in rats [1] [2] [3].
Table 1: mRNA Expression Changes at 24 Hours
| Brain Region | 20 mg/kg Ibogaine (I20) | 40 mg/kg this compound (I40) |
|---|
| Ventral Tegmental Area (VTA) | • BDNF: No significant change • GDNF: No significant change • NGF: Upregulated | • BDNF: Upregulated • GDNF: Selectively Upregulated • NGF: Upregulated | | Substantia Nigra (SN) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: Upregulated • GDNF: Selectively Upregulated • NGF: Upregulated | | Nucleus Accumbens (NAcc) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | | Prefrontal Cortex (PFC) | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated |
Table 2: Protein Level Changes at 24 Hours
| Brain Region | 20 mg/kg this compound (I20) | 40 mg/kg this compound (I40) |
|---|---|---|
| Ventral Tegmental Area (VTA) | • GDNF: No significant change | • GDNF: Increased |
| All Regions Studied | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc |
The following diagrams illustrate the experimental workflow from the cited study and a proposed mechanism for this compound's action on neurotrophic signaling.
Experimental workflow for assessing this compound's effects on neurotrophic factors [1].
Proposed mechanism of this compound action on neurotrophic factor expression and functional outcomes [1] [4].
The core findings are based on the following methodology [1]:
The data indicates that the 40 mg/kg dose is critical for upregulating GDNF in the VTA, aligning with its established efficacy in reducing drug-seeking in rodents [1] [5]. The widespread increase in BDNF mRNA, contrasted with a lack of change in mature BDNF protein but an increase in proBDNF in the NAcc, suggests this compound induces a complex, region-specific remodeling of neurotrophic signaling that may contribute to its long-lasting effects [1].
A significant challenge in this compound therapy is its potential to cause cardiac arrhythmias, driving research into safer, non-psychedelic analogs [4]. Future work should focus on elucidating the precise molecular pathways linking this compound's initial receptor interactions to sustained NF upregulation, and the functional role of the shift in the BDNF/proBDNF balance.
Ibogaine is a psychoactive indole alkaloid derived from the African shrub Tabernanthe iboga that has generated significant research interest for its potential in treating substance use disorders, particularly opioid addiction. Its primary active metabolite, northis compound (12-hydroxyibogamine), has emerged as a crucial contributor to this compound's long-lasting pharmacological effects. This whitepaper provides a comprehensive technical overview of the pharmacokinetics, metabolic pathways, and pharmacodynamics of both compounds, with specific emphasis on implications for clinical research and drug development. The complex pharmacokinetic-pharmacodynamic relationships and significant impact of CYP2D6 genetic polymorphisms on drug exposure represent critical considerations for therapeutic application and safety profiling.
Research indicates that this compound's conversion to northis compound appears to be mediated primarily by CYP2D6 metabolism, with the metabolite exhibiting a substantially longer elimination half-life (24-49 hours) compared to the parent compound (approximately 7 hours) [1] [2] [3]. This pharmacokinetic profile, combined with activity across multiple neurotransmitter systems, creates a challenging but potentially rewarding development pathway for these compounds as pharmacotherapies for addiction. Current evidence suggests that individualized dosing strategies based on CYP2D6 genotype may be essential for maximizing therapeutic benefits while minimizing serious adverse effects such as QTc interval prolongation and cerebellar ataxia [1] [4].
Absorption and Distribution: Following oral administration, this compound is rapidly absorbed with detectable plasma concentrations occurring within 1-3 hours post-administration [1] [3]. The compound demonstrates high lipophilicity, contributing to its extensive volume of distribution (estimated at 1417-3086 L in humans) and ability to cross the blood-brain barrier efficiently [2] [5]. Brain penetration studies in mice have shown a brain-to-plasma ratio of 3.4, indicating good intrinsic CNS access [5].
Elimination Characteristics: this compound undergoes extensive metabolism, primarily via O-demethylation to northis compound, with a reported elimination half-life of approximately 7 hours in humans [3]. The clearance of this compound is highly dependent on CYP2D6 activity, with studies demonstrating a robust correlation between CYP2D6 phenotype and this compound exposure (AUC0-t: r = 0.82; Cmax: r = 0.77) [1]. In subjects with normal CYP2D6 activity, this compound is rapidly converted to northis compound, with peak northis compound concentrations occurring at approximately 4 hours post-dose [1].
Formation and Elimination: Northis compound is rapidly generated through first-pass metabolism of this compound, with peak concentrations occurring 2-4 hours after this compound administration [1] [2]. The metabolite demonstrates significantly prolonged elimination compared to the parent compound, with a half-life ranging from 24 to 49 hours across dose groups [2] [6]. This extended half-life likely contributes to northis compound's potential role in sustaining this compound's anti-addictive effects beyond the presence of the parent compound.
Dose Linear Kinetics: Unlike this compound, northis compound exhibits dose-linear pharmacokinetics across the 3-60 mg dose range when administered directly, with proportional increases in both AUC and Cmax [2] [6]. This linearity, combined with its favorable safety profile in direct administration studies, suggests potential utility as a standalone therapeutic agent [2].
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Study Details |
|---|---|---|---|
| Tmax (h) | 1.5-3 [1] | 2-4 (after this compound) [1] | Single 20 mg this compound dose |
| Half-life (h) | 7 [3] | 24-49 [2] | Healthy volunteers |
| Clearance | CYP2D6-dependent [4] | Not fully characterized | Basic clearance 0.82 L/h (CYP2D6 AS 0) [4] |
| Vd (L) | High (1417-3086) [2] | Not fully characterized | Northis compound direct administration |
| Protein Binding | Not specified | Not specified | Limited data available |
| Bioavailability | Not fully characterized | Not fully characterized | Extensive first-pass metabolism |
Table 2: CYP2D6 Genotype Impact on this compound Pharmacokinetics
| CYP2D6 Status | This compound AUC | This compound Cmax | Northis compound Exposure | Clinical Implications |
|---|---|---|---|---|
| Normal Metabolizer | Reference | Reference | Reference | Standard dosing |
| Poor Metabolizer | Increased [1] | Increased [1] | Similar [1] | 50% dose reduction recommended [1] |
| Inhibited (Paroxetine) | Significantly increased [1] | Significantly increased [1] | Similar [1] | Active moiety exposure doubled [1] |
| Ultrarapid Metabolizer | Theoretical decrease | Theoretical decrease | Theoretical increase | Potential need for increased dosing |
The metabolism of this compound occurs through a well-characterized pathway involving multiple enzymatic steps:
CYP2D6-mediated O-demethylation represents the primary metabolic pathway for this compound, converting it to the active metabolite northis compound [1] [5]. This conversion demonstrates substantial interindividual variability based on CYP2D6 genotype, with poor metabolizers exhibiting significantly elevated this compound exposure compared to normal metabolizers [1] [4]. Additional cytochrome P450 enzymes, including CYP2C9 and CYP3A4, may contribute to a lesser extent to this compound metabolism, potentially explaining the continued conversion to northis compound even in CYP2D6-deficient individuals [5].
The subsequent metabolism of northis compound occurs primarily via glucuronidation by UGT enzymes, forming northis compound glucuronide (NIG) [4] [5]. This metabolite is considered to have reduced pharmacological activity compared to northis compound and undergoes elimination through renal and biliary pathways.
Research utilizing genetically modified mouse models has revealed several important transporter interactions:
ABCB1 (P-gp) and ABCG2: These efflux transporters modestly restrict the oral availability of this compound, possibly through mediating hepatobiliary and/or direct intestinal excretion [5]. ABCB1 also limits brain penetration of this compound, with Abcb1a/1b;Abcg2-/- mice showing a 1.5-fold increase in brain-to-plasma ratio compared to wild-type mice [5].
OATP Transporters: The studied human OATP transporters (OATP1B1/1B3) showed no major impact on this compound plasma and tissue disposition, but mouse Oatp1a/1b proteins modestly affected the plasma exposure of this compound metabolites and the tissue disposition of northis compound glucuronide [5].
The relatively minor impact of human CYP3A4 and OATP1B1/1B3 transporters on this compound pharmacokinetics may be clinically advantageous, as it decreases the risks of undesirable drug interactions or interindividual variation related to these commonly variable pathways [5].
This compound and northis compound exhibit complex polypharmacology, interacting with multiple neurotransmitter systems simultaneously:
Serotonergic System: Both compounds interact with serotonin transporters, with northis compound acting as a more potent serotonin reuptake inhibitor (IC50 = 0.18 μM) compared to this compound (IC50 = 3.85 μM) [7]. Northis compound functions as a noncompetitive antagonist at serotonin transporters, contrasting with competitive inhibitors like cocaine [6].
Opioid System: Northis compound demonstrates kappa-opioid receptor agonism and weak mu-opioid receptor activity [7]. This activity profile may contribute to its observed suppression of opioid withdrawal symptoms in preclinical models [7].
Additional Targets: Both compounds show affinity for NMDA receptors, sigma receptors, and nicotinic acetylcholine receptors, though with generally lower potency compared to their serotonergic effects [3]. The interaction with NMDA receptors may contribute to this compound's reported neuroprotective effects through activation of glial cell line-derived neurotrophic factor (GDNF) signaling [7].
Cardiac Safety: A significant concern with this compound therapy is QTc interval prolongation, which appears to be more strongly associated with this compound exposure than northis compound levels [4]. Research has demonstrated a sigmoidal Emax relationship between this compound plasma concentrations and QTc prolongation, highlighting the concentration-dependent nature of this effect [4]. This prolongation mechanism appears to involve blockade of hERG potassium channels [3].
Neurological Effects: this compound administration produces a reversible cerebellar ataxia in humans, consistent with its observed effects on cerebellar Purkinje cells in rodent studies [4]. This effect correlates more strongly with this compound than northis compound concentrations (p < 0.03) [4]. However, neuropathological examination of human cases has found no evidence of consistent neuronal degenerative changes associated with this compound use [3].
General Tolerability: In controlled clinical settings, single doses of this compound (20 mg) and northis compound (3-60 mg) have been generally well-tolerated, with the most common adverse effects including nausea, vomiting, ataxia, and mood disturbances [1] [2]. The long elimination half-life of northis compound contributes to persistent effects that may last several days after administration.
The substantial impact of CYP2D6 genetic polymorphisms on this compound exposure necessitates careful consideration of dosing strategies:
Genotype-Guided Dosing: Research suggests that it "may be prudent to genotype patients awaiting this compound treatment, and to at least halve the intended dose of this compound in CYP2D6 poor metabolizers" [1]. This approach could potentially mitigate the doubled exposure to active moiety observed in subjects with reduced CYP2D6 activity [1].
Dose Range Selection: Typical this compound doses used in observational studies for opioid withdrawal range from 4.5 to 29 mg/kg, with a mean of approximately 14.3 ± 6.1 mg/kg [7]. The strong correlation between CYP2D6 activity score and this compound clearance (basic clearance 0.82 L/h at AS 0, increasing by 30.7 L/h for every point of AS) supports the development of personalized dosing regimens [4].
Several clinically significant drug interactions have been identified:
CYP2D6 Inhibitors: Pretreatment with the CYP2D6 inhibitor paroxetine resulted in significantly altered this compound pharmacokinetics, including prolonged elimination half-life (10.2 hours) and detectable this compound levels out to 72 hours [1]. This interaction dramatically increased systemic exposure to the parent compound while maintaining similar northis compound exposure.
Opioid Medications: Patients undergoing opioid agonist therapy with methadone or buprenorphine represent a special population requiring careful consideration, though the pharmacokinetic interactions between this compound and these medications remain incompletely characterized [4].
QTc-Prolonging Agents: Concomitant administration of this compound with other drugs that prolong the QT interval is contraindicated due to the potential for additive effects on cardiac repolarization [4] [3].
Key pharmacokinetic and safety data have been generated through several controlled clinical trials:
CYP2D6 Interaction Study: A clinical trial in 21 healthy subjects investigated the impact of CYP2D6 inhibition (via paroxetine pretreatment) on this compound pharmacokinetics following a single 20 mg oral dose [1]. The study included intensive pharmacokinetic sampling over 168 hours and robust CYP2D6 phenotyping.
Northis compound Direct Administration: An ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study evaluated the pharmacokinetics and safety of direct northis compound administration (3, 10, 30, and 60 mg) in 36 healthy male volunteers [2]. This design provided fundamental parameters for northis compound elimination half-life (28-49 hours) and volume of distribution (1417-3086 L).
Patient Population Study: An open-label study in 14 subjects with opioid use disorder investigated this compound pharmacokinetics following a single 10 mg/kg dose, with particular focus on correlations with QTc prolongation, cerebellar ataxia, and opioid withdrawal severity [4]. This study incorporated CYP2D6 genotyping and intensive 24-hour pharmacokinetic sampling.
Bioanalytical Methods: Quantification of this compound and its metabolites in plasma typically employs ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods validated within defined linear ranges (0.1-50 ng/mL for this compound; 0.1-250 ng/mL for northis compound and NIG) [4].
Pharmacokinetic Modeling: Population pharmacokinetic approaches using nonlinear mixed effects modeling have been applied to characterize the strong relationship between CYP2D6 genotype and this compound clearance [4]. The relationship between this compound concentrations and QTc effects has been described using a sigmoid Emax model [4].
Pharmacodynamic Assessments: Standardized measures include Fridericia's correction for QT interval, the Scale for the Assessment and Rating of Ataxia (SARA) for cerebellar effects, and the Objective and Subjective Opioid Withdrawal Scales (OOWS/SOWS) for withdrawal symptoms [4].
The pharmacokinetic and metabolic profile of this compound and northis compound presents both challenges and opportunities for therapeutic development. The central role of CYP2D6 in this compound metabolism creates substantial interindividual variability in exposure, necessitating personalized dosing approaches to optimize safety and efficacy. The prolonged presence of northis compound may contribute to sustained pharmacological effects but complicates the management of adverse events.
Future research should focus on prospective validation of genotype-guided dosing algorithms, exploration of lower dose regimens that maintain efficacy while minimizing QTc effects, and continued development of non-hallucinogenic analogues (such as 18-MC and tabernanthalog) that retain therapeutic potential with improved safety profiles. The promising findings from controlled clinical studies, combined with increased understanding of the complex pharmacokinetic-pharmacodynamic relationships, support continued rigorous investigation of these compounds for treatment-resistant substance use disorders.
Table 3: Key Research Gaps and Future Directions
| Research Area | Current Status | Future Needs |
|---|---|---|
| CYP2D6-guided Dosing | Retrospective correlation established [1] [4] | Prospective validation in clinical trials |
| Cardiac Safety Management | QTc relationship characterized [4] | Protocols for cardiac monitoring and intervention |
| Northis compound as Monotherapy | Phase I safety data available [2] | Efficacy trials for opioid withdrawal |
| Drug Interactions | CYP2D6 inhibition characterized [1] | Comprehensive interaction studies |
| Long-term Outcomes | Observational data available [7] | Controlled trials with extended follow-up |
Ibogaine is a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga that produces a characteristic oneirogenic dream state alongside demonstrated therapeutic potential for substance use disorders and neurodegenerative conditions. This whitepaper comprehensively reviews the complex neuropharmacology underlying this compound's unique psychoactive properties, synthesizing current clinical evidence, experimental protocols, and molecular mechanisms. This compound interacts with multiple neurotransmitter systems simultaneously—including opioid, serotonin, dopamine, and glutamate pathways—while stimulating neurotrophic factors like GDNF and BDNF. Its distinctive oneirogenic state features waking dream phenomena with vivid, dream-like visual experiences while conscious, lasting approximately 4-8 hours, followed by an extended introspective phase. Recent clinical evidence suggests potential applications beyond addiction treatment, including multiple sclerosis and neuropathic pain management. However, significant safety concerns, particularly cardiotoxicity risks from hERG potassium channel blockade, necessitate rigorous medical supervision during administration. This technical analysis provides researchers and drug development professionals with comprehensive mechanistic insights and methodological frameworks for future investigational studies.
This compound is a psychoactive indole alkaloid found primarily in the root bark of the Central African Tabernanthe iboga shrub, traditionally used by Bwiti spiritual practices in Gabon and Cameroon for ritual initiation and healing ceremonies. The compound was first isolated in 1901 and was briefly marketed in France under the name Lambarène as a stimulant in the early 20th century. The contemporary scientific interest in this compound emerged from observations in the 1960s by Howard Lotsof, who discovered its unique ability to attenuate opioid withdrawal symptoms and reduce drug cravings following a single administration. This serendipitous finding catalyzed research into this compound's potential as an addiction interruption agent, despite regulatory challenges due to its classification as a Schedule I substance in the United States.
The term "oneirogenic" (from the Greek oneiros, meaning dream) precisely describes this compound's capacity to generate a waking dream state characterized by vivid, dream-like visual experiences while maintaining consciousness. This phenomenon distinguishes this compound from classical psychedelics like LSD or psilocybin, which primarily produce alterations in perception and consciousness without the specific dream-state quality. The oneirogenic experience comprises two distinct phases: an initial visionary phase (4-8 hours) featuring panoramic visual imagery and autobiographical memory recall, followed by an extended introspective phase (up to 24-72 hours) of cognitive reflection and emotional processing. This unique psychoactive profile, combined with this compound's complex polypharmacology, positions it as a compelling candidate for understanding the neurobiology of consciousness and developing novel treatments for treatment-resistant neuropsychiatric conditions.
This compound exhibits a remarkably complex pharmacological profile, interacting with multiple neurotransmitter systems and molecular targets simultaneously. This polypharmacological nature is believed to underpin both its therapeutic potential and its distinctive oneirogenic properties. The following sections delineate the principal mechanisms of action, with Table 1 providing a comprehensive summary of this compound's receptor interactions and functional consequences.
Opioid Receptor Systems: this compound demonstrates atypical binding properties across all three major opioid receptor subtypes. It functions as a weak mu-opioid receptor antagonist, which contributes to reduced opioid cravings and facilitated detoxification, while acting as a kappa-opioid receptor agonist, associated with neuroprotection and anti-addictive effects. Its primary metabolite, northis compound, exhibits even higher affinity for kappa and mu opioid receptors and functions as a weak mu-opioid receptor antagonist. Notably, research indicates that this compound and northis compound do not act as orthosteric agonists at the mu-opioid receptor but rather as antagonists, suggesting their anti-withdrawal effects occur through novel mechanisms distinct from traditional opioid agonists.
Serotonin System Modulation: Both this compound and northis compound function as potent serotonin reuptake inhibitors, with northis compound demonstrating higher affinity for the serotonin transporter (SERT). Unlike conventional SSRIs, this compound acts as a non-competitive inhibitor of SERT, stabilizing a unique inward-facing conformation of the transporter. This distinctive mechanism may contribute to this compound's rapid onset of antidepressant effects and its ability to improve negative mood states during post-acute withdrawal. Microdialysis studies confirm that both compounds elevate serotonin levels in the nucleus accumbens, a key region involved in reward processing and mood regulation.
Dopamine System Effects: this compound exhibits complex biphasic effects on dopamine neurotransmission, initially decreasing extracellular dopamine levels in the nucleus accumbens while subsequently restoring functional activity in reward-related circuits. It binds to the dopamine transporter, and pretreatment with this compound differentially modulates dopamine responses to various drugs of abuse—blocking morphine-induced dopamine release while enhancing effects of stimulants like cocaine. This sophisticated modulation suggests this compound may help normalize dysregulated dopamine signaling patterns associated with addiction.
NMDA Receptor Antagonism: Similar to ketamine, this compound functions as an NMDA receptor antagonist, which contributes to its neuroprotective properties and may play a role in mitigating withdrawal symptoms and drug-seeking behavior. This antagonism also potentially contributes to the dissociative components of the oneirogenic experience and provides anti-inflammatory and anti-nociceptive effects that may address underlying factors maintaining substance dependency.
Table 1: this compound's Receptor Interactions and Pharmacological Consequences
| Receptor/Molecular Target | Interaction Type | Functional Consequences | Therapeutic Implications |
|---|---|---|---|
| μ-opioid receptor | Weak antagonist | Reduced cravings, attenuated withdrawal | Opioid detoxification |
| κ-opioid receptor | Agonist | Neuroprotection, anti-addictive effects | Addiction treatment |
| δ-opioid receptor | Binds (affinity unclear) | Modulated reward processing | Substance use disorders |
| Serotonin transporter (SERT) | Non-competitive inhibition | Antidepressant effect, improved mood | Depression, post-acute withdrawal |
| Dopamine transporter (DAT) | Binds, modulates activity | Normalized dopamine signaling | Reward pathway restoration |
| NMDA receptor | Antagonist | Neuroprotection, reduced withdrawal | Withdrawal mitigation |
| σ2 receptor | Binds (Ki: 90-400 nM) | Anti-inflammatory effects | Neuroinflammation reduction |
| hERG potassium channel | Blocker | QT interval prolongation | Cardiotoxicity risk |
| Nicotinic receptors (α3β4) | Noncompetitive antagonist | Attenuated opioid withdrawal | Addiction treatment |
Beyond receptor interactions, this compound exerts profound effects on neurotrophic signaling and neuronal plasticity. It stimulates the expression of glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, both critical for neuronal survival, differentiation, and synaptic plasticity. GDNF in particular has demonstrated the ability to restore damaged dopamine neurons, making it a compelling target for addiction treatment and neurodegenerative conditions. Upregulation of these neurotrophic factors may contribute to this compound's long-lasting therapeutic effects by promoting structural and functional adaptations in neural circuits compromised by chronic drug use or neurological disease.
Additionally, this compound upregulates key myelination markers including 2',3'-cyclic nucleotide 3'-phosphodiesterase and myelin basic protein mRNA, suggesting potential remyelination capacity that may be relevant for neurodegenerative conditions like multiple sclerosis. Recent clinical evidence has documented significant lesion reduction in MS patients following this compound treatment, supporting this mechanistic hypothesis. The combination of neurotrophic factor stimulation and enhanced myelination potential positions this compound as a unique candidate for addressing both the functional and structural aspects of neurodegenerative and neuroinflammatory conditions.
The oneirogenic properties of this compound manifest in a dose-dependent manner, with the characteristic dream-state emerging at higher doses (typically >10 mg/kg). Clinical observations document a consistent temporal pattern to the this compound experience, characterized by discrete phases with distinctive phenomenological features:
Phase 1 (Visionary Phase): Beginning 1-3 hours post-administration and lasting 4-8 hours, this period features vivid, dream-like visual experiences with closed-eye imagery, often described as "panoramic" or "cinematic" in quality. Subjects frequently report enhanced recall of autobiographical memories and symbolic visions with personal significance. During this phase, electroencephalographic recordings typically show diffuse dysrhythmia with periods of slow-wave activity interspersed with wakeful patterns, contrasting with the organized hyper-synchronization of classical psychedelics.
Phase 2 (Introspective Phase): Following the acute visionary state, an 8-20 hour period of cognitive reflection and emotional processing occurs, characterized by reduced sensory phenomena but persistent alterations in thought patterns and emotional awareness. Subjects often describe this as a state of heightened objective self-awareness with neutral evaluation of personal conflicts or behavioral patterns.
Phase 3 (Residual Evaluation): Lasting up to 72 hours or longer, this final phase involves the gradual return to normal cognitive functioning while retaining insights gained during earlier phases. Some subjects report persistent changes in perspective or emotional reactivity extending weeks after administration.
Table 2: Dose-Dependent Effects of this compound Administration
| Dose Range | Psychoactive Effects | Physiological Responses | Therapeutic Applications |
|---|---|---|---|
| Low (5-10 mg/kg) | Stimulation, heightened sensory awareness | Increased alertness, reduced fatigue | Not typically therapeutic |
| Moderate (10-15 mg/kg) | Mild oneirogenic effects, emotional processing | Ataxia, nausea, vital sign changes | Preliminary psychotherapy |
| High (>15 mg/kg) | Full oneirogenic state, vivid visions | Significant ataxia, nausea, QT prolongation | Addiction interruption, neuropathic pain |
| Flood dose (15-30 mg/kg) | Profound oneirogenic experience, life review | Medical supervision required, cardiac monitoring | Opioid detoxification, trauma processing |
Recent clinical evidence extends beyond this compound's established applications in substance use disorders to include neurological conditions with limited treatment options:
Multiple Sclerosis: A 2025 case report documented two MS patients who received this compound treatment demonstrating significant neuroimaging changes and clinical improvements. Patient A with relapsing-remitting MS showed substantial lesion shrinkage on MRI (detailed in Table 3) alongside resolution of motor and bladder symptoms. Both patients exhibited cortical and subcortical alterations in regions associated with pain and emotional processing, suggesting this compound may promote neuroplasticity and modulate neurocircuitry involved in MS pathology.
Neuropathic Pain: A 2023 case report described a patient with severe brachial plexus nerve root avulsion who experienced significant pain reduction following both high-dose inpatient and low-dose outpatient this compound administrations. Quantitative pain assessment scores showed marked improvements across multiple validated instruments, with the patient reporting among the most significant and sustained pain relief experienced in two decades of suffering.
Substance Use Disorders: An extensive 2018 open-label case series (N=191) demonstrated this compound's efficacy in diminishing opioid withdrawal symptoms and reducing drug cravings following single oral dose administration (8-12 mg/kg). Physician-rated opioid withdrawal scores decreased significantly, with patients reporting diminished craving and improved mood persisting through 1-month follow-up assessments.
Table 3: Quantitative Neuroimaging Changes in MS Patient Following this compound Treatment
| Parameter | Pre-Treatment Baseline | Post-Treatment (3 months) | Percentage Change | Clinical Correlation |
|---|---|---|---|---|
| Lesion Volume | 850 mm³ | 420 mm³ | -50.6% | Improved mobility and coordination |
| Mean Apparent Diffusion Coefficient | 1,250 × 10⁻⁶ mm²/s | 950 × 10⁻⁶ mm²/s | -24.0% | Reduced inflammation, possible remyelination |
| Cortical Thickness (regional) | Variable decreases | Increased in specific regions | +5-15% in affected areas | Improved cognitive function |
| MSQLI Physical Component Score | 28.5 | 35.4 | +24.2% | Enhanced physical functioning |
| MSQLI Mental Component Score | 22.8 | 32.4 | +42.1% | Improved psychological well-being |
Patient Selection and Contraindications: Appropriate screening is critical due to this compound's narrow therapeutic window and potential for serious adverse effects. Exclusion criteria should include: history of cardiovascular disease, abnormal ECG findings (particularly prolonged QTc), hepatic impairment, epilepsy, psychotic disorders, and concurrent use of contraindicated medications. Pre-treatment evaluation must include comprehensive metabolic panel, electrocardiogram, and cardiac risk assessment.
Dosing Protocols: Therapeutic protocols typically utilize This compound hydrochloride in single or divided oral doses, with careful weight-based calculation:
Safety Monitoring: Continuous cardiac monitoring is essential for at least 24 hours post-administration, with particular attention to QTc interval prolongation. Vital signs should be recorded every 30 minutes during acute phases, with 24-hour medical supervision. Pre-treatment with magnesium may reduce arrhythmia risk, and post-treatment metabolic support can accelerate this compound clearance.
Neuroimaging Analysis: Advanced multimodal protocols provide objective measures of this compound's neurobiological effects:
Clinical Outcome Measures: Standardized instruments provide quantitative assessment of therapeutic effects:
The following diagram illustrates this compound's complex interactions with key neurotransmitter systems and downstream effects:
Diagram 1: this compound's multilevel mechanisms targeting neurotransmitter systems, neurotrophic factors, and clinical outcomes, including both therapeutic effects and risk pathways.
The diagram above illustrates the complex cascade of events following this compound administration, beginning with interactions at specific molecular targets and culminating in both therapeutic outcomes and adverse effects. Particularly noteworthy is the parallel activation of multiple pathways that appear to converge on neuroprotective and anti-addictive endpoints, potentially explaining this compound's unique efficacy in treatment-resistant conditions.
This compound represents a paradigm-shifting approach to neuropsychiatric and neurodegenerative conditions through its unique combination of rapid-onset pharmacological effects and profound subjective experiences. The oneirogenic dream state produced by this compound appears to be intimately connected to its therapeutic mechanisms, potentially facilitating emotional processing and neuroplastic adaptations that underlie its long-lasting benefits. The compound's polypharmacological profile—simultaneously modulating opioid, serotonergic, dopaminergic, and glutamatergic systems while stimulating neurotrophic factors—distinguishes it from conventional single-target therapeutics and may account for its efficacy in complex, multifactorial conditions.
Significant challenges remain, particularly regarding cardiotoxicity risk management and optimizing therapeutic protocols to maximize benefit-risk ratios. Future research should prioritize:
Recent initiatives, such as the 2025 allocation of $50 million by Texas for clinical research on this compound, signal growing recognition of its therapeutic potential and may accelerate the development of regulatory-approved treatments. As research advances, this compound and its derivatives may ultimately offer transformative interventions for some of the most challenging conditions in neurology and psychiatry.
The table below summarizes ibogaine's affinity (Ki in nM) for various molecular targets, compiled from radioligand binding studies. A lower Ki value indicates higher affinity [1].
| Molecular Target | Reported Ki (nM) | Species | Notes |
|---|---|---|---|
| σ2 Receptor | 90–400 | Rat/Guinea Pig/Calf | One of the highest affinities |
| NMDA Receptor | 1,000–2,000 (IC₅₀) | Rat | Measured via [³H]MK-801 binding inhibition [2] [3] |
| μ-Opioid Receptor (MOR) | 6,920–11,040 | Human | Weak antagonist [4] [5] |
| κ-Opioid Receptor (KOR) | Information Missing | Information Missing | Suspected agonist [4] [5] |
| δ-Opioid Receptor (DOR) | >100,000 | Information Missing | Very low affinity |
| Serotonin Transporter (SERT) | Information Missing | Information Missing | Potent, non-competitive inhibitor [4] |
| Dopamine Transporter (DAT) | Information Missing | Information Missing | Biphasic effect on dopamine levels [4] [5] |
| Norepinephrine Transporter (NET) | Information Missing | Information Missing | Interacts with uptake site [2] [3] |
| Nicotinic Acetylcholine Receptors (nAChR) | 1,050–17,000 | Human/Unspecified | Non-competitive antagonist (α3β4 subtype) [5] [6] |
| Muscarinic M1 Receptor | 16,000–31,600 | Calf/Unspecified | |
| Muscarinic M2 Receptor | 31,000–50,100 | Calf/Unspecified | |
| 5-HT2A Receptor | 12,500–16,000 | Rat | |
| 5-HT3 Receptor | 2,600–>10,000 | Mouse/Rat | |
| D3 Receptor | 70,000 | Calf |
Understanding the methods behind this data is crucial for interpretation.
1. Broad Receptor Screening The foundational study by Sweetnam et al. (1995) used radioligand binding assays to profile this compound against over 50 distinct neurotransmitter receptors, ion channels, and second messenger systems [2] [7] [3].
2. Functional Assays for Opioid Receptors While binding assays show this compound interacts with opioid receptors, functional GTPγS binding assays provide insight into its efficacy (agonist vs. antagonist action) [4].
This compound's anti-addictive effects are attributed to its simultaneous modulation of multiple neurotransmitter systems. The diagram below illustrates the interconnected signaling pathways influenced by this compound.
This compound's polypharmacology targets multiple systems to address addiction
The unique polypharmacology of this compound opens several promising research avenues beyond substance use disorders.
This multi-target mechanism makes this compound a unique tool for probing the neurobiology of addiction and developing novel therapeutics. I hope this technical overview provides a solid foundation for your work.
Ibogaine and its primary metabolite, northis compound, interact with a wide array of molecular targets. This polypharmacology is central to its ability to rapidly induce neuroplasticity.
Table 1: Key Molecular Targets of this compound and Northis compound
| Molecular Target | Interaction Type | Reported Affinity/Effect | Functional Outcome |
|---|---|---|---|
| Serotonin Transporter (SERT) | Non-competitive inhibitor (stabilizes inward-facing conformation) [1] | Strong SERT inhibition; northis compound has higher affinity [1] | Increased synaptic serotonin; mood stabilization, antidepressant effects [1] [2] |
| Dopamine Transporter (DAT) | Binder & pharmacochaperone [1] | Biphasic modulation of dopamine levels; corrects folding-deficient DAT [1] | Normalizes dopamine signaling; potential treatment for DTDS [1] |
| κ-Opioid Receptor (KOR) | Agonist (suspected) [1] | Northis compound: sub-μM affinity (Ki = 0.61 μM), partial agonist [3] | Anti-addictive properties, neuroprotection [1] |
| μ-Opioid Receptor (MOR) | Weak antagonist [1] | Attenuates morphine tolerance in rodent models [1] | Reduces opioid cravings, facilitates detox [1] |
| NMDA Receptor | Weak antagonist [1] [4] | Similar mechanism to ketamine [4] | Neuroprotection, reduced cravings, cognitive flexibility [4] |
| Sigma-2 Receptor | Binder [2] | High binding affinity [2] | Linked to neuroprotection and anti-depressive effects [2] |
| VMAT2 | Inhibitor (analogs also target) [3] | Disclosed in patent data (see Table 3) [3] | Alters cytosolic/vesicular monoamine levels; target for methamphetamine abuse [3] |
The following diagram synthesizes these interactions into a core signaling pathway leading to neuroplasticity:
Core signaling pathway of this compound-induced neuroplasticity. This compound and its metabolite northis compound interact with multiple targets, converging on increased neurotrophic factors.
The stimulation of neurotrophic factors is a hallmark of this compound's mechanism, crucial for neuronal survival, growth, and synaptic plasticity.
Table 2: Neurotrophic Factors Modulated by this compound
| Neurotrophic Factor | Full Name | Primary Role in Neuroplasticity | Impact of this compound |
|---|---|---|---|
| GDNF | Glial cell line-Derived Neurotrophic Factor | Survival & repair of dopaminergic neurons; enhances synaptic plasticity [1] [5] [6] | ↑ Dose-dependent expression in VTA; key for addiction recovery; this compound is a unique natural stimulant [1] [5] [4] |
| BDNF | Brain-Derived Neurotrophic Factor | Supports learning, memory, cognitive flexibility; stimulates synaptogenesis [5] [6] | ↑ Expression linked to increased serotonin transmission & SERT inhibition [1] [5] |
| NGF | Nerve Growth Factor | Essential for neuronal maintenance, learning, and memory [5] [6] | ↑ Expression; levels are decreased in chronic heroin/cocaine users [5] |
The experimental workflow for validating the impact on neurotrophic factors typically involves a multi-stage process, as outlined below:
General experimental workflow for measuring this compound's effect on neurotrophic factors in animal models.
Understanding the experimental basis for these mechanisms is critical for research and development.
These assays determine the affinity and functional impact of this compound on specific protein targets.
Table 3: Example Pharmacological Data from Patent WO 2022/020352 A1
| Compound | SERT Inhibition (IC50, nM) | VMAT2 Inhibition (IC50, nM) | Notes |
|---|---|---|---|
| This compound | Disclosed data | Disclosed data | "Dual modulation of SERT and VMAT2 is mechanistically important" [3] |
| Analogs | Disclosed data | Disclosed data | Small structural modifications yield large, unexpected activity changes [3] |
The multifaceted mechanism of this compound opens several promising therapeutic avenues:
Ibogaine's effects unfold over an extended period, typically characterized by two or three distinct phases [1] [2] [3]. The table below summarizes the core phases and their characteristics.
| Phase Name | Onset & Duration | Key Subjective Effects & Characteristics | Common Adverse Effects |
|---|
| Acute / Visionary Phase | Onset: 1-3 hours Duration: 4-8 hours (or longer with high doses) [1] [2] | Oneirophrenia (dream-like state while conscious) [1]; Vivid, narrative closed-eye visuals (e.g., autobiographical memories, symbolic visions) [1] [3]; Altered perception of time; Auditory distortions or hypersensitivity [3]. | Nausea and vomiting [1]; Ataxia (loss of coordination) [1]; Confusion [1]; Anxiety, fear, or existential challenge [3]. | | Evaluative / Introspective Phase | Onset: 8-20 hours post-dosing [2] | Reduction in visual imagery [2]; Enhanced personal insight, introspection, and self-reflection [1] [3]; Feelings of mental clarity and calmness [2]. | Reduced need for sleep [2]; Lingering nausea or headache [1]; Mood changes [1]. | | Residual Phase | Onset: 12-24 hours post-dosing Duration: 24-72 hours [2] | Feelings of mental and physical calm [2]; Continued introspection [1]; Reduced craving for substances [2]; Increased energy [4]. | Insomnia [1]; Irritability [1]; Periods of low mood or depression ("grey day") that can persist [1]. |
Existing tools like the Mystical Experience Questionnaire (MEQ) are misaligned with this compound's unique, oneiric effects [3]. To address this, researchers developed the This compound Experience Scale (IES), a 70-item, multi-dimensional psychometric tool published in 2025 [3].
The IES captures the experience across seven validated factors, providing a standardized way to quantify subjective effects for research and clinical assessment [3]:
The scale demonstrates excellent psychometric properties, with high internal consistency (α = .948) and a good model fit (CFI = .991) [3]. Its development was informed by qualitative data and extensive clinical familiarity with this compound, making it the new gold standard for measuring its subjective effects [3].
This compound's complex pharmacology drives its unique subjective and therapeutic effects. Unlike classical psychedelics that primarily act on the 5-HT2A receptor, this compound has low affinity for this target [3]. Its effects arise from synergistic actions across multiple neurotransmitter systems.
The diagram below illustrates the key molecular targets and the subsequent neurotrophic effects believed to underpin both the subjective experience and therapeutic outcomes.
Diagram 1: Key pharmacological targets and downstream effects of this compound. Based on [1] [3] [4].
For professionals designing studies, understanding the clinical context and workflow is critical. Recent studies on traumatic brain injury (TBI) in veterans provide a model for rigorous, medically supervised this compound administration [4].
Key Methodological Components from Recent Research:
The following diagram outlines a generalized clinical experimental workflow based on these modern protocols.
Diagram 2: Generalized workflow for clinical this compound administration. Based on [2] [4].
Ibogaine is a psychoactive indole alkaloid derived from the Central African shrub Tabernanthe iboga that has attracted significant research interest for its potential as a rapid-acting intervention for substance use disorders (SUDs) [1]. The compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems including opioid, serotonin, sigma receptors, and NMDA receptors, while its primary metabolite northis compound appears to function as a serotonin reuptake inhibitor and κ-opioid receptor agonist [1] [2]. Recent years have seen a resurgence of clinical research interest despite this compound's Schedule I status in the United States, with several clinical trials underway internationally and substantial public funding initiatives emerging, including a $50 million allocation in Texas to develop FDA-approved treatments for opioid use disorder and traumatic brain injury [3].
A 2022 systematic literature review analyzing 24 clinical studies involving 705 participants found evidence supporting this compound's therapeutic potential for SUDs, particularly for opioid dependence, where it appears to reduce withdrawal symptoms and drug cravings [4] [5]. However, the review also highlighted serious safety concerns, including cardiotoxic effects (notably QT interval prolongation) and neurotoxicity risks, underscoring the need for rigorous clinical trial protocols and careful safety monitoring [4] [1]. The evolving regulatory landscape and recent public investments indicate a growing recognition of this compound's therapeutic potential, necessitating standardized clinical trial frameworks to ensure both scientific validity and participant safety [3].
Table 1: Recent and Ongoing this compound Clinical Trials
| Study Focus | Lead Organization | Phase | Key Objectives | Status/Findings |
|---|---|---|---|---|
| Opioid Use Disorder | Universal this compound Inc. | I/II | File CTA with Health Canada for opioid addiction trial | CTA planned within 90 days (as of Sept 2025) [6] |
| TBI in Veterans | Stanford Medicine | I/II | Assess this compound+magnesium for TBI-related PTSD, anxiety, depression | Significant improvement in functioning, depression, anxiety (2024) [7] [3] |
| Methadone Transition | ICEERS/Sant Joan de Reus Hospital | II | Evaluate ascending low-dose protocol for methadone dependence | Ongoing (Spain) [7] |
| Long-term Outcomes | MAPS | Observational | 12-month follow-up on opioid use patterns and quality of life | Reduced opioid use and improved functioning [7] |
| Multiple Sclerosis | Case Report | - | Assess impact on lesion volume and neural remodeling | Reduced lesion volume and improved motor coordination (2025) [7] |
The primary objective of this compound clinical trials for Substance Use Disorders is to evaluate the efficacy of a single administered dose in facilitating transition to abstinence from target substances, primarily opioids, while secondary objectives focus on safety profiling and craving reduction [4] [7]. For opioid use disorder specifically, the key efficacy endpoint is the percentage of participants achieving abstinence throughout the trial duration, typically measured by urine toxicology screens combined with self-reporting verified by collateral informants [7] [2]. Additional endpoints include withdrawal symptom severity using standardized scales such as the Clinical Opiate Withdrawal Scale (COWS), craving intensity measured by visual analog scales, and retention in subsequent psychosocial treatment [4] [2].
Recent research has expanded to investigate this compound's effects on comorbid psychiatric conditions, particularly in special populations such as military veterans with traumatic brain injuries [3]. In these trials, additional endpoints include changes in PTSD symptomatology measured by the PCL-5, depressive symptoms assessed with the MADRS, and overall functioning evaluated through the WHODAS 2.0 [7] [3]. The duration of assessment varies by trial phase, with early-phase trials focusing on acute effects (hours to days), mid-phase trials extending to 1-3 months, and late-phase trials requiring at least 6-12 months of follow-up to evaluate sustained benefits [7].
The recommended design for Phase II/III this compound trials is a randomized, double-blind, placebo-controlled methodology with an active comparator where ethically feasible [4] [7]. For opioid use disorder trials, the active comparator could be buprenorphine-naloxone, though this presents challenges due to differing administration protocols and the distinctive psychoactive effects of this compound that complicate blinding [4]. Alternative designs include randomized withdrawal designs following open-label induction or add-on designs where all participants receive treatment as usual with random assignment to this compound or placebo [7].
The sample size calculation should be based on the primary efficacy endpoint, with Phase II trials typically enrolling 20-100 participants and Phase III trials requiring several hundred participants to adequately power for detection of clinically significant differences in abstinence rates [7]. The trial duration must account for both the acute administration phase (typically 3-5 days of inpatient monitoring) and extended follow-up periods of at least 6-12 months to evaluate sustained effects on substance use and psychological outcomes [7] [2].
Table 2: Proposed Dosing Regimen Based on Clinical Evidence
| Population | Dose Range | Administration | Setting | Concomitant Medications | Evidence Source |
|---|---|---|---|---|---|
| Treatment-naïve | 17-20 mg/kg | Single oral dose | Inpatient with cardiac monitoring | Magnesium prophylaxis; PRN antiemetics | Brazilian clinical data [2] |
| Opioid-dependent | 500-1000 mg fixed dose | Single oral dose | 24-72 hour inpatient monitoring | Magnesium; opioid antagonist pre-treatment | Case series [2] |
| Hepatic impairment | 50% reduction recommended | Single oral dose | Extended inpatient monitoring | Avoid CYP2D6 inhibitors | Pharmacokinetic studies [2] |
| Cardiac risk | Not recommended | - | - | - | Toxicology reports [1] |
| Poor CYP2D6 metabolizers | 30-50% reduction | Single oral dose | Extended monitoring for northis compound | Therapeutic drug monitoring advised | Pharmacogenetic studies [2] |
The complex pharmacology of this compound necessitates comprehensive receptor binding studies to elucidate its mechanism of action. The following protocol outlines the standard methodology for assessing this compound's receptor interactions [1] [2]:
The key receptor affinities established through these methods inform this compound's polypharmacology: σ₂ receptors (Kᵢ = 90-400 nM), κ-opioid receptors (Kᵢ = 1.5-5.8 μM), μ-opioid receptors (Kᵢ = 6.9-11.0 μM), NMDA receptors (IC₅₀ = 1.8-5.6 μM), and serotonin transporters (Kᵢ = 0.04 μM for northis compound) [1] [2]. These diverse interactions likely contribute to this compound's anti-addictive properties through combined effects on dopamine signaling, opioid tone, and glutamatergic transmission.
Animal models of drug self-administration provide critical preclinical data on this compound's efficacy in reducing substance-seeking behavior. The following protocol details the methodology for assessing this compound's effects on opioid self-administration [2]:
Studies utilizing this methodology have demonstrated that This compound significantly reduces both heroin and morphine self-administration across multiple species, with effects persisting for 24-48 hours after a single administration [2]. The northis compound metabolite appears to contribute significantly to these effects, particularly for opioid craving reduction, likely through its action as a κ-opioid receptor partial agonist [1] [2].
This compound's long-term effects on addiction behaviors suggest potential impacts on neural circuitry and gene expression. The following protocol examines this compound-induced changes in neuroplasticity markers [7] [2]:
Recent clinical evidence from multiple sclerosis patients treated with this compound showed significant changes in cortical and subcortical neuroplasticity, including reduced lesion volume and altered ADC values, suggesting this compound promotes adaptive neural remodeling [7]. These structural changes may underlie this compound's lasting effects on addiction behaviors and represent a promising area for further investigation.
Cardiotoxicity represents the most significant risk associated with this compound administration, primarily manifested as QT interval prolongation that can progress to torsades de pointes and sudden cardiac death [1] [2]. The following comprehensive cardiac safety protocol must be implemented in all clinical trials:
The risk mitigation strategy should include immediate access to crash carts with defibrillators, intravenous magnesium replacement protocols, and established pathways for cardiac emergency consultation. Recent studies combining this compound with magnesium prophylaxis have demonstrated improved safety profiles, particularly in veteran populations with traumatic brain injuries [3].
Comprehensive adverse event monitoring is essential throughout the trial period, with particular attention to the acute psychoactive phase and extended follow-up for potential delayed effects:
Documented serious adverse events in the literature include at least 33 fatalities associated with this compound use, many involving cardiac complications or interactions with concomitant substances, particularly opioids [8]. Rigorous patient selection, careful medical supervision, and appropriate response protocols are essential to minimize these risks in clinical trial settings.
Table 3: Safety Monitoring Schedule and Parameters
| Time Point | Cardiac Monitoring | Laboratory Tests | Psychiatric Assessment | Substance Use |
|---|---|---|---|---|
| Screening (Day -28 to -1) | 12-lead ECG, echocardiogram | Comprehensive metabolic panel, CBC, Mg²⁺, CYP2D6 genotyping | SCID-5, MADRS, YMRS, Columbia-Suicide Severity Rating Scale | Urine toxicology, self-report timeline followback |
| Treatment (Day 0) | Continuous telemetry, 12-lead ECG at 2h, 6h, 12h | Mg²⁺ at 6h and 12h, cardiac enzymes if symptoms | 5D-ASC, BPRS every 2h during acute phase | - |
| Post-treatment (Day 1-3) | 12-lead ECG daily, Holter monitor if QTc >500 ms | Mg²⁺ daily, metabolic panel at Day 3 | MADRS daily, craving VAS three times daily | Urine toxicology daily |
| Follow-up (Week 1-4) | 12-lead ECG at Weeks 1 and 4 | Metabolic panel at Week 4 | MADRS, PCL-5 (if trauma history) at Weeks 1, 2, 4 | Urine toxicology weekly, self-report substance use |
| Long-term (Months 2-6) | 12-lead ECG at Month 3 and 6 | - | MADRS, BSI-18 monthly | Urine toxicology monthly, treatment retention |
The statistical analysis plan for this compound clinical trials must account for the complex longitudinal nature of substance use outcomes and the potential for missing data in this population. The primary efficacy analysis should utilize a mixed-effects model for repeated measures (MMRM) approach to analyze continuous outcomes such as craving scores and withdrawal severity, with fixed effects for treatment, time, and treatment-by-time interaction, and random effects for subject-level variability [4] [7]. For binary outcomes such as abstinence, generalized estimating equations (GEE) with logit link function and exchangeable correlation structure are recommended to account for within-subject correlation over repeated assessments [7].
The sample size calculation should be based on the primary efficacy endpoint, with anticipated effect sizes derived from existing literature. For opioid use disorder trials, previous studies have reported large effect sizes (Cohen's d >0.8) for reduced craving and withdrawal symptoms in the immediate post-treatment period [4] [2]. However, more conservative effect sizes (Cohen's d = 0.4-0.6) should be assumed for sustained abstinence outcomes at 6-month follow-up. An intent-to-treat approach should be employed for all primary analyses, with sensitivity analyses conducted to assess the impact of missing data using multiple imputation methods [7]. Additional considerations include adjustment for multiple comparisons when examining multiple secondary endpoints and subgroup analyses to identify potential effect modifiers such as CYP2D6 metabolizer status, type of opioid used (short-acting vs. long-acting), and presence of comorbid psychiatric conditions [2].
This compound Pharmacological Signaling Pathways - This diagram illustrates the complex polypharmacology of this compound and its primary metabolite northis compound, highlighting their interactions with multiple neurotransmitter systems and downstream therapeutic effects relevant to addiction treatment.
Clinical Trial Workflow and Safety Monitoring - This diagram outlines the comprehensive clinical trial workflow for this compound studies, highlighting critical safety monitoring points and phase-specific procedures from screening through long-term follow-up.
The development of standardized clinical trial protocols for this compound represents a critical step in evaluating its potential as a novel treatment for substance use disorders, particularly opioid dependence. The complex pharmacology of this compound, combined with its significant safety concerns, necessitates carefully designed studies with rigorous safety monitoring and appropriate patient selection [4] [1]. Recent investments in this compound research, including the $50 million Texas initiative, signal growing recognition of its therapeutic potential and may accelerate the development of FDA-approved treatment protocols [3].
Future research directions should focus on optimizing dosing protocols, identifying predictors of treatment response, and developing safer analogues such as 18-MC and tabernanthalog that retain therapeutic efficacy while minimizing cardiotoxicity and hallucinogenic effects [1] [8]. Additionally, further investigation is needed to elucidate this compound's effects on neural plasticity and its potential applications beyond substance use disorders, including traumatic brain injury and other neuropsychiatric conditions [7] [3]. Through methodologically rigorous clinical trials and continued scientific innovation, this compound and its derivatives may eventually offer new hope for individuals suffering from treatment-resistant substance use disorders.
Ibogaine is a naturally occurring psychoactive compound derived from the root bark of the West African shrub Tabernanthe iboga, which has been used for centuries in indigenous spiritual practices of the Fang, Mitsogo, and Punu people of the Congo Basin as part of the Bwiti religion [1] [2]. The modern Western medical interest in this compound emerged from its serendipitously discovered anti-addictive properties, leading to the issuance of a patent for its use in treating opioid dependence in 1985 [1]. This compound represents a novel pharmacological approach to substance use disorders, with demonstrated potential particularly for opioid use disorder (OUD) where it appears to simultaneously address both physiological dependence and psychological aspects of addiction through unique mechanisms [1] [2] [3].
The urgent need for innovative treatments for OUD has accelerated research into this compound despite regulatory challenges. The ongoing opioid crisis – with approximately 76,000 annual opioid-related overdose deaths in the United States alone – has created pressing demand for more effective interventions [2]. This compound's proposed mechanism offers a paradigm shift in addiction treatment, potentially resetting the brain's reward pathways while simultaneously mitigating acute withdrawal symptoms that often derail recovery attempts with conventional therapies [1] [4] [3]. This protocol synthesizes current evidence and establishes standardized procedures for researching this compound's application in opioid withdrawal treatment, with emphasis on safety monitoring, dosing precision, and ethical considerations essential for proper clinical investigation [1] [4].
This compound's complex pharmacology involves multiple neurotransmitter systems simultaneously, which may explain its unique ability to address diverse addiction types. The primary alkaloid, this compound, and its active metabolite, northis compound, interact with:
The anti-addictive effects of this compound appear to operate through several complementary pathways:
Table 1: Key Pharmacological Properties of this compound and Northis compound
| Parameter | This compound | Northis compound (Active Metabolite) |
|---|---|---|
| Primary Metabolic Pathway | CYP2D6 demethylation | Further glucuronidation |
| Half-life | ~7.5 hours | >24 hours |
| Protein Binding | Highly lipophilic | Less lipophilic |
| Receptor Affinities | κ-opioid, μ-opioid, NMDA, σ receptors, serotonin transporter | μ-opioid receptor agonist, serotonin transporter |
| Cardiac Effects | Prolonged QT interval, tachycardia | Potentially less cardiotoxic |
| Neurotoxicity Potential | Dose-dependent | Appears less neurotoxic |
The following diagram illustrates this compound's complex interactions with key neurobiological pathways involved in addiction:
Diagram 1: this compound's neuropharmacological mechanisms of action in opioid withdrawal treatment. The diagram illustrates multi-receptor targeting leading to therapeutic outcomes through modulation of key signaling pathways.
Research on this compound's efficacy in treating opioid use disorder has demonstrated promising results across multiple observational studies and clinical series:
Table 2: Clinical Outcomes from this compound Treatment Studies for Opioid Use Disorder
| Study Design | Population | Dosage | Primary Outcomes | Safety Findings |
|---|---|---|---|---|
| Retrospective Cohort [1] | 75 drug-dependent patients (Brazil) | Average 17 mg/kg single dose | Abstinence duration increased from 88 to 419 days (p<0.001); 72% of males, 100% of females abstinent at follow-up | Mild acute effects (nausea, vomiting, ataxia) frequent; no serious adverse effects |
| Case Series [1] | 52 patients with opioid dependence | 500-1,000 mg single dose | 19% sober ≥1 year; 52% abstinent from heroin/cocaine 2 months-1 year | Minor adverse effects; no major complications reported |
| Observational Study [4] | 88 patients with problematic opioid use | Not specified | Significant reduction in withdrawal symptoms and cravings; 30% required no further this compound treatment | Not fully reported |
| Phase II Trial (Ongoing) [4] | 20 patients with methadone dependence | Ascending low doses | Preliminary data pending (ICEERS study) | Cardiac monitoring implemented |
When compared to conventional treatments for opioid use disorder, this compound demonstrates distinct mechanistic advantages:
Comprehensive medical and psychological evaluation is essential prior to this compound administration due to its potentially serious adverse effects, particularly cardiotoxicity. Screening should include:
Exclusion criteria should include:
Careful medication management before this compound administration is crucial for patient safety:
This compound dosing requires careful individualization based on patient characteristics, opioid use history, and medical status:
Table 3: this compound Dosing Protocols for Opioid Withdrawal
| Protocol Type | Dosage Range | Administration | Patient Population | Key Considerations |
|---|---|---|---|---|
| Standard Therapeutic Dose [1] | 15-20 mg/kg (oral) | Single dose in controlled setting | Opioid-dependent individuals without major comorbidities | Most established protocol; requires comprehensive monitoring |
| Lower Dose Protocol [1] | <1 mg/kg to 10 mg/kg (oral) | Single or divided doses | Patients with cardiac risk factors or elderly | Limited efficacy data; potentially improved safety profile |
| Clinical Trial Protocol [1] [4] | 500-1,000 mg fixed dose or ascending low doses | Single dose with possible booster | Research settings with strict protocols | Used in formal clinical trials with intensive monitoring |
| Brazilian Clinic Protocol [1] | Average 17 mg/kg (oral) | Single dose with psychotherapy | Drug-dependent patients in clinic setting | Combined with extensive psychological support |
Administration guidelines:
Intensive medical monitoring is essential during the acute phase of this compound effects (first 24-48 hours):
The following diagram illustrates the complete treatment workflow from screening through post-treatment monitoring:
Diagram 2: Comprehensive this compound treatment workflow for opioid withdrawal, illustrating screening, administration, and monitoring protocols with critical safety decision points.
The extended neuroplasticity window following this compound administration (reportedly lasting several weeks) creates a critical period for therapeutic intervention [3]. Structured integration should include:
Sustained recovery requires ongoing support and monitoring:
This compound's regulatory status presents significant research barriers and clinical access limitations:
Despite promising clinical observations, methodologically rigorous research remains limited:
This compound represents a promising but complex intervention for opioid use disorder that requires careful implementation within rigorous safety protocols. Its unique ability to simultaneously address both the physiological and psychological dimensions of opioid withdrawal distinguishes it from conventional treatment approaches. The established cardiac risks necessitate strict medical supervision and comprehensive patient screening, while the profound psychedelic experience demands appropriate psychological support throughout the treatment process.
Future research should prioritize randomized controlled trials to establish efficacy, optimize dosing protocols, and clarify risk-benefit profiles across different patient populations. Parallel development of synthetic analogs with improved safety profiles may expand treatment accessibility while respecting the cultural origins of this compound. As regulatory landscapes evolve, maintaining ethical engagement with indigenous knowledge holders and ensuring equitable benefit sharing remain essential considerations.
When implemented within established safety protocols and integrated with comprehensive aftercare, this compound-assisted therapy offers a potentially transformative approach to addressing the ongoing opioid crisis—one that merits further rigorous investigation despite the significant research and regulatory challenges.
Ibogaine is a naturally occurring psychoactive indole alkaloid derived primarily from the root bark of the Central African shrub Tabernanthe iboga. [1] As a atypical psychedelic compound, this compound has attracted significant research interest for its potential anti-addictive properties, particularly for opioid use disorders. [2] [3] The pharmacological profile of this compound is complex, acting on multiple neurotransmitter systems including opioid, serotonin, dopamine, glutamate, and nicotinic receptors, as well as sigma receptors. [2] Its primary active metabolite, northis compound, contributes significantly to its prolonged therapeutic effects through serotonin reuptake inhibition and κ-opioid receptor agonism. [1] [2] These application notes provide comprehensive dosing guidelines and experimental protocols for researchers investigating this compound's therapeutic potential, with particular emphasis on safety considerations given its Schedule I status in the United States and known cardiotoxicity risks. [1] [4]
Table 1: Preclinical this compound Dosing in Animal Models
| Species | Dose Range | Route | Primary Indication | Key Findings |
|---|---|---|---|---|
| Rat | 10-40 mg/kg | Intraperitoneal | Opioid dependence | Reduced self-administration of morphine, heroin, cocaine [1] |
| Rat | 20-50 mg/kg | Oral | Alcohol & nicotine dependence | Attenuated signs of withdrawal; effects increased with repeated treatments [1] |
| Rat | ~263 mg/kg | Oral | LD₅₀ determination | Lethality threshold established [4] |
| Mouse | 10-40 mg/kg | Intraperitoneal | Opioid dependence | Reduced withdrawal signs and drug-seeking behavior [1] |
Preclinical studies demonstrate that anti-addictive effects of this compound appear to increase with repeated daily or weekly treatments in rodent models. [1] However, toxicology research has revealed that high intraperitoneal doses can cause Purkinje cell degeneration in the rat cerebellum, suggesting potential neurotoxicity at elevated doses. [4] When translating animal doses to human applications, researchers must apply appropriate safety factors to account for intra- and inter-species variability, particularly for susceptible populations such as those with substance use disorders. [4]
Based on available animal data, a calculated initial human dose has been approximated at 0.87 mg/kg body weight when applying appropriate safety factors to the animal lethality data. [4] This is substantially lower than doses currently being administered in many treatment settings, highlighting the conservative approach necessary for initial human trials. [4] Research indicates that doses in excess of 12 mg/kg have been associated with higher instances of cardiac abnormalities in humans and should be considered higher risk. [5]
Table 2: Clinical this compound Dosing Guidelines by Indication
| Indication | Dose Range | Dose Frequency | Administration | Clinical Context |
|---|---|---|---|---|
| Opioid detoxification | 15-20 mg/kg | Single flood dose | Oral | Medically supervised withdrawal management [6] [7] |
| Opioid dependence | 17-19 mg/kg | Single dose with psychotherapy | Oral | Brazilian clinic model with 88-day pre-treatment abstinence [1] |
| Opioid withdrawal | 500-1000 mg total dose | Single dose | Oral | Clinical trials for opioid addiction [1] |
| Psychoactive effects | 5-10 mg/kg | Single dose | Oral | Non-therapeutic psychedelic experience [6] |
| Microdosing | 1-3 mg/kg | Intermittent | Oral | Mood enhancement, cognitive benefits [6] |
| Microdosing (bipolar depression) | 8 mg daily (4 mg twice daily) | 60 days | Oral | Case report [8] |
| Test dose | 2-3 mg/kg | Single pre-treatment | Oral | Allergy and metabolic response testing [5] |
| Booster dose | 1-5 mg/kg | As needed post-treatment | Oral | Residual withdrawal or psychotherapeutic issues [5] |
This compound is primarily metabolized by the CYP2D6 enzyme and is subject to extensive biotransformation into northis compound. [1] Clinical studies have identified significant interindividual differences in metabolism, classifying subjects as extensive or poor metabolizers. [1] Poor metabolizers may require dose reductions of up to 50% based on limited preclinical data. [5] Additionally, hepatic conditions such as elevated liver enzymes or hepatitis C can drastically alter this compound metabolism, potentially leading to prolonged or intensified effects. [5] In these populations, careful observation following a test dose for at least eight hours is recommended before proceeding with full therapeutic dosing. [5]
For opioid-dependent individuals, dosing should commence when Objective Opioid Withdrawal (OOWS) scores reach 3-7, avoiding both premature administration and fully expressed withdrawal (OOWS ≥10). [5] This timing optimizes therapeutic effect while minimizing complications from co-administered opioids. Dosing should never exceed 24 mg/kg in a 24-hour period due to increased risk of adverse cardiac events. [5]
The most significant safety concern with this compound is its effect on cardiac conduction, particularly QT interval prolongation through blockade of hERG potassium channels. [4] [2] This can lead to potentially fatal ventricular arrhythmias, including torsades de pointes. [2] Several fatalities have been associated with this compound use, often in individuals with pre-existing cardiovascular conditions or concomitant opioid use. [1] [9]
Table 3: Safety Monitoring Protocol for this compound Administration
| Parameter | Pre-Treatment | Acute Phase (0-12h) | Extended Monitoring (12-72h) | Action Threshold |
|---|---|---|---|---|
| ECG QT interval | Required baseline | Every 2-4 hours | Every 4-8 hours | >500 ms or Δ>60 ms from baseline [2] |
| Heart rate | Required baseline | Every 30-60 minutes | Every 2-4 hours | <50 bpm or >120 bpm [9] |
| Blood pressure | Required baseline | Every 30-60 minutes | Every 2-4 hours | SBP <90 or >160 mmHg [9] |
| Liver function | ALT, AST, bilirubin | - | - | Elevated >3× ULN [5] |
| Opioid withdrawal | OOWS scoring | Every 2-4 hours | Every 4-8 hours | OOWS ≥10 [5] |
Absolute contraindications for this compound therapy include pre-existing cardiovascular disease, prolonged QT syndrome, hepatic impairment, pregnancy or lactation, and certain psychiatric conditions including bipolar disorder, schizophrenia, or active suicidal ideation. [1] [2] Concomitant use of opioids or other CNS depressants significantly increases the risk of life-threatening complications and should be strictly avoided. [1]
Common adverse effects include nausea and vomiting (which can be severe), ataxia, tremors, headaches, and mental confusion. [1] These typically resolve spontaneously as the acute psychedelic effects diminish. Psychological adverse effects may include manic episodes lasting 1-2 weeks, characterized by sleeplessness, irritability, impulsivity, emotional lability, grandiose delusions, and aggressive behavior. [1] Research settings should have emergency cardiac equipment (including an automated external defibrillator) and staff trained in cardiopulmonary resuscitation immediately available. [3] [9] Protocols for managing cardiac arrhythmias should include immediate discontinuation of this compound, electrolyte correction, and appropriate antiarrhythmic medications as indicated.
Study Title: Evaluation of this compound's Anti-Addictive Properties in a Rodent Model of Opioid Dependence
Objective: To assess the efficacy of this compound in reducing opioid self-administration and withdrawal symptoms in a rat model.
Materials:
Methods:
Endpoint Measurements:
Study Title: Phase I/IIa Dose-Escalation Study of this compound for Opioid Use Disorder
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound for treatment of opioid withdrawal.
Inclusion Criteria:
Exclusion Criteria:
Study Design:
Primary Outcomes: Incidence of adverse events, changes in QTc interval, vital sign abnormalities.
Secondary Outcomes: Opioid withdrawal scores, craving assessments, retention in treatment, illicit opioid use.
Diagram 1: this compound Pharmacological Pathways and Mechanisms of Action. This compound and its primary metabolite northis compound interact with multiple neurotransmitter systems and ion channels, contributing to both therapeutic effects and potential adverse events. [1] [2]
The complex pharmacology of this compound involves interactions with multiple neurological receptors and transporters. This compound's anti-addictive properties are mediated through its actions on sigma receptors, kappa-opioid receptors, and NMDA receptors, while its cardiotoxicity primarily results from hERG potassium channel blockade. [1] [2] The prolonged presence of northis compound, which has an elimination half-life of 24-50 hours compared to this compound's 7-hour half-life, contributes to the sustained therapeutic effects on opioid withdrawal and craving. [1] [2]
This compound represents a promising but challenging therapeutic candidate for substance use disorders, particularly opioid dependence. The dosing guidelines presented here emphasize the critical balance between therapeutic efficacy and safety concerns, especially regarding cardiotoxicity. Future research should focus on developing safer analogs such as 18-methoxycoronaridine (18-MC) that retain anti-addictive properties while minimizing hallucinogenic and cardiotoxic effects. [1] Additionally, more rigorous controlled trials with adequate safety monitoring are needed to establish definitive risk-benefit profiles and optimize dosing strategies for specific patient populations. Researchers should prioritize cardiac safety in all study designs and consider the complex pharmacological interactions that underlie both this compound's therapeutic potential and its significant risk profile.
Traumatic brain injury (TBI) represents a significant global health challenge, particularly among military veterans who experience disproportionately high rates of head trauma from blast exposures and combat injuries. TBI sequelae often include functional impairments and psychiatric syndromes such as post-traumatic stress disorder (PTSD), depression, and anxiety, which frequently prove treatment-resistant to conventional therapies. The limited efficacy of first-line treatments for these conditions in veteran populations has created an urgent need for novel therapeutic approaches. Special Operations Forces veterans (SOVs) appear to be at particularly elevated risk for these complications due to greater combat exposure intensity and allostatic load, leading some to seek alternative treatments outside conventional medical systems.
Ibogaine is a plant-derived alkaloid from the Central African shrub Tabernanthe iboga with a long history of use in spiritual and healing ceremonies within the Bwiti tradition. Pharmacologically, this compound is classified as an atypical psychedelic or "oneirogen" (from the Greek for "dream-creating") due to its capacity to induce prolonged dreamlike states of consciousness. Its complex mechanism of action involves interactions with multiple neurotransmitter systems, including moderate-to-weak affinity for N-methyl-D-aspartate (NMDA), κ-opioid and μ-opioid receptors, σ-1 and σ-2 sites, nicotinic acetylcholine receptors, serotonin transporters, and dopamine transporters. Additionally, this compound upregulates neurotrophic factors including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), and enhances cortical neuron dendritic arbor complexity in vitro [1] [2] [3].
The MISTIC protocol (Magnesium-Ibogaine: Stanford Traumatic Injury to the CNS protocol) represents a novel therapeutic approach that combines this compound with magnesium supplementation to mitigate this compound's potential cardiotoxicity while leveraging its potential neuroplastic and psychotherapeutic effects. This combination protocol has demonstrated promising results in early studies for addressing the complex neuropsychiatric sequelae of TBI in veteran populations [1] [2] [4].
The primary outcome measure in the initial MISTIC clinical study was the World Health Organization Disability Assessment Schedule 2.0 (WHODAS-2.0), which assesses disability across six functional domains: cognition, mobility, self-care, getting along, life activities, and community participation. The study demonstrated significant reductions in disability scores both immediately after treatment and at the 1-month follow-up assessment, with particularly notable improvements in cognitive functioning [1] [2].
Table 1: Functional Outcomes Following MISTIC Protocol Administration
| Assessment Timepoint | WHODAS-2.0 Total Score (Mean ± SD) | Disability Classification | Effect Size (Cohen's d) | Statistical Significance (P value) |
|---|---|---|---|---|
| Baseline | 30.2 ± 14.7 | Mild-to-moderate disability | - | - |
| Immediately Post-Treatment | 19.9 ± 16.3 | Borderline no-to-mild disability | 0.74 | Pcorrected < 0.001 |
| 1 Month Post-Treatment | 5.1 ± 8.1 | No disability | 2.20 | Pcorrected < 0.001 |
Secondary outcome measures included validated clinician-administered instruments for PTSD (Clinician-Administered PTSD Scale for DSM-5, CAPS-5), depression (Montgomery-Åsberg Depression Rating Scale, MADRS), and anxiety (Hamilton Anxiety Rating Scale, HAM-A). The MISTIC protocol resulted in substantial reductions across all psychiatric domains, with effect sizes considered large in magnitude according to conventional psychological research standards. These improvements were maintained at the 1-month follow-up assessment, suggesting sustained therapeutic benefits rather than transient effects [1] [2] [5].
Table 2: Psychiatric Outcomes Following MISTIC Protocol Administration
| Psychiatric Domain | Assessment Instrument | Baseline (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | Percentage Reduction | Effect Size (Cohen's d) | Response Rate | Remission Rate |
|---|---|---|---|---|---|---|---|
| PTSD Symptoms | CAPS-5 | 31.7 ± 12.5 | 3.9 ± 4.8 | 88% | 2.54 | 93% | 86% |
| Depressive Symptoms | MADRS | 22.6 ± 7.8 | 3.0 ± 4.8 | 87% | 2.80 | 93% | 83% |
| Anxiety Symptoms | HAM-A | 18.4 ± 9.3 | 3.5 ± 4.4 | 81% | 2.13 | 100% | 83% |
Cardiotoxicity concerns have historically limited this compound research and clinical application, with documented cases of fatal cardiac arrhythmia associated with this compound administration. The primary mechanism underlying this cardiotoxicity involves QT interval prolongation resulting from this compound's inhibition of human ether-à-go-go Related Gene (hERG) potassium channels, which play a crucial role in cardiac repolarization. The MISTIC protocol addresses this significant safety concern through prophylactic magnesium administration, which has been shown to reduce QT interval duration and protect against drug-induced QT prolongation [3] [4].
In the published MISTIC study involving 30 Special Operations Forces veterans, no serious adverse events were reported, with no instances of clinically meaningful QT prolongation, bradycardia, tachycardia, or hemodynamic instability. This safety profile demonstrates that rigorous medical screening and monitoring combined with magnesium coadministration can effectively mitigate this compound's cardiotoxicity risks [1] [2] [4].
During this compound treatment, expected transient adverse effects were consistently observed and managed symptomatically. These effects, which typically resolve within 24-72 hours, include:
Table 3: Safety Monitoring and Management in MISTIC Protocol
| Safety Concern | Risk Mitigation Strategy | Monitoring Protocol | Incidence in MISTIC Trial |
|---|---|---|---|
| QT Prolongation & Cardiac Arrhythmia | Magnesium coadministration; careful patient screening | Continuous cardiac monitoring for 72 hours post-dose; baseline and serial ECGs | No clinically significant events |
| Cerebellar Effects | Supportive care during acute phase | Neurological assessment at baseline, during treatment, and post-treatment | 100% (transient, resolved within 24h) |
| Gastrointestinal Symptoms | Prophylactic and as-needed antiemetics | Symptom monitoring every 4-6 hours during acute phase | Nausea: 23% |
| Headache | Analgesic administration | Symptom monitoring throughout treatment period | 40% |
| Psychological Distress | Therapeutic support and reassurance | Continuous clinical monitoring during acute phase; as-needed anxiolytics | Anxiety: 10% |
Neurophysiological assessments using quantitative EEG have revealed significant changes in brain activity following MISTIC administration. Researchers observed a shift to slower brain rhythms, particularly increased theta power, and reduced neural complexity in the cortex. These neurophysiological changes correlated with clinical improvements, suggesting they may represent meaningful biomarkers of treatment response. Specifically:
The complex pharmacological profile of this compound underlies its diverse effects on brain function. Key molecular mechanisms include:
These multifaceted mechanisms position this compound as a uniquely broad-spectrum neurotherapeutic with potential applications beyond TBI to other neuropsychiatric conditions characterized by impaired neural plasticity and maladaptive stress responses.
The MISTIC administration protocol involves careful patient screening, preparation, and monitored administration in a specialized clinical setting:
Comprehensive outcome assessments were conducted at baseline, immediately post-treatment, and at 1-month follow-up:
The analytical approach for the MISTIC trial utilized linear mixed effect (LME) models to examine changes in outcome measures from baseline to post-treatment timepoints. Statistical significance was determined using false discovery rate (FDR) correction for multiple comparisons, with effect sizes calculated using Cohen's d. Additional analyses included response rates (defined as ≥10-point reduction on CAPS-5, ≥50% reduction on MADRS, and ≥50% reduction on HAM-A) and remission rates (defined by established clinical cutoffs for each instrument) [1] [2].
Current regulatory status presents significant challenges for this compound research and clinical application. As a Schedule I substance under the U.S. Controlled Substances Act, this compound is classified as having no accepted medical use and a high potential for abuse. This classification has substantially limited research despite promising early findings. However, recent developments suggest a shifting landscape:
The promising results from the initial MISTIC study provide scientific justification for further controlled research to establish this compound's risk-benefit profile across different patient populations and optimize administration protocols.
Several limitations characterize the current evidence base for magnesium-ibogaine therapy:
Future research directions should address these limitations through randomized controlled trials, investigation of biomarkers predicting treatment response, exploration of potential combination therapies, and studies examining long-term outcomes and potential maintenance strategies.
The MISTIC protocol represents a novel and promising approach for addressing the challenging neuropsychiatric sequelae of traumatic brain injury, particularly in treatment-resistant populations. Initial studies demonstrate rapid and sustained improvements in functional disability, PTSD, depression, and anxiety with an acceptable safety profile when appropriate medical screening and monitoring are implemented. The neurophysiological changes observed following treatment provide preliminary insights into potential mechanisms of action involving enhanced neuroplasticity and modulation of stress response systems.
While these early findings are encouraging, rigorous controlled trials are needed to definitively establish efficacy and safety, optimize treatment parameters, and identify patient characteristics predictive of positive outcomes. The MISTIC protocol nevertheless represents a significant advancement in the development of innovative neurotherapeutics for conditions with limited existing treatment options.
The following notes summarize the key findings, mechanisms, and safety considerations for using ibogaine in TBI treatment, based primarily on the Magnesium-Ibogaine: Stanford Traumatic CNS Injury (MISTIC) protocol [1] [2].
Key Indication and Population: The MISTIC protocol has been studied in veterans with a history of predominantly mild TBI and repeated blast exposure, who subsequently developed functional impairments and psychiatric syndromes such as Post-Traumatic Stress Disorder (PTSD), major depressive disorder, and anxiety disorders [1]. The therapy is intended for patients with treatment-resistant symptoms and significant disability.
Proposed Mechanism of Action: this compound is a plant-derived oneirogen (a substance that produces dream-like states) with a complex pharmacological profile. It is an atypical psychedelic that interacts with multiple neurotransmitter systems simultaneously, acting like an "orchestra" rather than a single instrument [3]. Its proposed mechanisms for treating TBI and its sequelae include:
Safety and Tolerability Profile: The most significant known risk associated with this compound is cardiotoxicity, specifically Q-T interval prolongation that can lead to fatal cardiac arrhythmia [6] [1]. The MISTIC protocol mitigates this risk through the co-administration of magnesium, which has been shown to protect against Q-T interval prolongation [1]. In the studied cohort of 30 veterans, no serious adverse events or cardiac complications occurred. Commonly reported side effects were headache and nausea [4] [6] [5].
The table below summarizes the significant clinical improvements observed in a prospective observational study of 30 male Special Operations Forces veterans (SOVs) one month after receiving the MISTIC protocol [4] [1] [5].
| Assessment Scale | Baseline Score (Mean ± SD) | 1-Month Post-Treatment Score (Mean ± SD) | P-value | Effect Size (Cohen's d) | Symptom Reduction |
|---|---|---|---|---|---|
| WHODAS-2.0 (Disability) | 30.2 ± 14.7 (Mild-Moderate Disability) | 5.1 ± 8.1 (No Disability) | < 0.001 | 2.20 | 83% |
| CAPS-5 (PTSD) | 31.7 ± 12.5 | 4.1 ± 5.9 | < 0.001 | 2.54 | 87% |
| MADRS (Depression) | 22.6 ± 8.6 | 3.1 ± 4.4 | < 0.001 | 2.80 | 86% |
| HAM-A (Anxiety) | 16.6 ± 7.8 | 3.2 ± 4.2 | < 0.001 | 2.13 | 81% |
Beyond these primary outcomes, cognitive testing revealed improvements in concentration, information processing, memory, and impulsivity. The rate of suicidal ideation also dropped from 47% at baseline to 7% at the one-month follow-up [6] [5].
The following workflow and methodology are based on the published MISTIC protocol [1] [2].
The diagram below synthesizes the key molecular and systems-level mechanisms proposed for this compound's therapeutic effects in TBI, based on the cited literature [1] [3].
While results are promising, this research is in its early stages. Key considerations for future work include:
1. Background and Rationale Multiple sclerosis (MS) is a chronic neurodegenerative disease characterized by demyelination, neuroinflammation, and neuronal loss [1] [2]. A compelling case report published in 2025 suggests that ibogaine, a psychoactive indole alkaloid, may have neuroregenerative potential for MS. The report documented significant lesion reduction and clinical improvements in two patients following a novel this compound treatment protocol [1] [3]. These findings provide a strong rationale for further investigation using advanced neuroimaging to quantify this compound's effects on brain structure and integrity.
2. Summary of Preliminary Evidence The foundational case report describes two patients with different MS subtypes who underwent this compound treatment [1] [4]:
As shown in the table below, both patients showed marked clinical improvement and objective changes on brain imaging after treatment, including lesion volume shrinkage and alterations in Apparent Diffusion Coefficient (ADC) values, which suggest possible remyelination and reduced inflammation [1] [4].
Table 1: Clinical and Neuroimaging Outcomes from a Case Report
| Metric | Patient A (RRMS) | Patient B (SPMS) |
|---|---|---|
| This compound Dose | 1200 mg HCL (flood dose) + 20 mg/day (maintenance) | 500 mg HCL (flood dose) + 20 mg/day (maintenance) |
| Clinical Outcomes | Resolution of bladder issues; 92% reduction in fatigue score; participation in an ultramarathon [1]. | Reduced spasticity; improved from wheelchair use to walking a few steps with support; increased physiotherapy tolerance from 10 mins to 1 hour [1] [4]. |
| Neuroimaging Outcomes | • 71% reduction in lesion volume • Decreased mean ADC within the lesion [1] [4] | • Patterns of cortical thickening and thinning in motor and emotional processing regions • Changes in ADC values in subcortical regions [1] [4] | | Proposed Mechanisms | Remyelination, reduced neuroinflammation, increased neurotrophic factors (GDNF, BDNF), and promotion of neuroplasticity [1] [5] |
3. Proposed Mechanisms of Action this compound's potential effects in MS are believed to be mediated by multiple pharmacological mechanisms, summarized in the diagram below.
Diagram 1: Proposed key mechanisms of this compound action relevant to MS pathology.
1. Subject Selection and Inclusion Criteria A rigorous screening process is critical due to this compound's known cardiac risks [1] [6].
2. This compound Administration and Safety Protocol This protocol is adapted from published case studies and must be conducted in an inpatient setting with 24-hour medical monitoring [1] [7].
3. Neuroimaging Acquisition and Analysis Workflow The imaging protocol focuses on quantifying structural changes and tissue integrity, leveraging techniques like diffusion-weighted imaging (DWI) and cortical thickness analysis [1] [8]. The following workflow outlines the key steps for data processing.
Diagram 2: Neuroimaging data processing workflow from acquisition to analysis.
Key steps in the imaging protocol include:
recon-all-clinical pipeline, incorporating SynthSeg and SynthSR for robust segmentation of clinical-grade scans. Employ the Desikan-Killiany atlas for parcellation [1].4. Adjunctive Clinical Assessments To correlate imaging findings with clinical outcomes, administer standardized scales at baseline and follow-up:
This compound is a naturally occurring psychoactive indole alkaloid found in the root bark of the African shrub Tabernanthe iboga, which has been used for centuries in spiritual and healing ceremonies by indigenous peoples of West Central Africa, particularly adherents of the Bwiti religion. [1] [2] [3] The compound has gained significant research interest due to its purported anti-addictive properties, with anecdotal and growing scientific evidence supporting its efficacy in reducing craving and withdrawal symptoms across multiple substance use disorders (SUDs). [1] [3] Chemically classified as 12-methoxyibogamine, this compound is rapidly metabolized in the liver to its primary active metabolite, northis compound, which exhibits an extended half-life of approximately 28-49 hours and may contribute significantly to this compound's long-lasting therapeutic effects. [1] [4]
The current legal status of this compound presents significant barriers to widespread clinical research and application. In the United States, this compound is designated as a Schedule I substance, defined as having no currently accepted medical use and a high potential for abuse. [1] [2] This classification has limited rigorous clinical investigation, though research continues in countries where this compound is legally prescribed (e.g., New Zealand, Canada) or unregulated (e.g., Mexico, Thailand, the Netherlands). [1] [2] Despite regulatory challenges, recent years have seen growing interest from the scientific community in elucidating this compound's mechanisms of action, therapeutic potential, and safety profile, particularly in the context of the ongoing opioid crisis and the limitations of existing pharmacotherapies for SUDs. [1] [5]
This compound exhibits a complex polypharmacology that involves interactions with multiple neurotransmitter systems simultaneously. Unlike many pharmaceuticals designed for specificity, this compound's therapeutic effects appear to emerge from its synergistic actions across diverse neural targets. [1] [3] [4] Understanding this multi-receptor profile is essential for both research applications and clinical implementation.
Table 1: Major Pharmacological Targets of this compound and Northis compound
| Target | Action | Potential Therapeutic Relevance |
|---|---|---|
| Serotonin transporter (SERT) | Noncompetitive inhibition / Serotonin reuptake inhibition | Mood stabilization, reduced craving |
| 5-HT2A serotonin receptor | Agonism | Hallucinogenic/psychedelic effects |
| NMDA receptor | Antagonism | Reduced excitotoxicity, neuroprotection |
| κ-opioid receptor | Agonism (northis compound) | Mood regulation, potential dysphoria |
| μ-opioid receptor | Partial agonism/antagonism | Attenuation of withdrawal symptoms |
| α3β4 nicotinic acetylcholine receptor | Antagonism | Reduced reward signaling |
| σ-1 and σ-2 receptors | Binding affinity | Cellular stress response modulation |
The serotonergic effects of this compound are particularly noteworthy, with both this compound and northis compound demonstrating potent activity as serotonin reuptake inhibitors. [1] [3] Northis compound exhibits even higher affinity for the serotonin transporter than the parent compound, which may contribute to sustained antidepressant and anxiolytic effects observed following this compound administration. [4] The compound's hallucinogenic properties are primarily mediated through agonist activity at the 5-HT2A serotonin receptor, similar to other classic psychedelics. [1]
This compound's actions on the endogenous opioid system are complex and somewhat paradoxical. While early research suggested mu-opioid receptor agonism, more recent in vitro studies indicate only partial agonism or even antagonism at these receptors. [1] Northis compound functions as a weak mu-opioid receptor antagonist while simultaneously demonstrating kappa-opioid receptor agonism. [4] This unique profile may contribute to this compound's ability to alleviate opioid withdrawal symptoms without producing the euphoric effects associated with traditional opioid agonists.
Beyond immediate receptor interactions, this compound influences neurotrophic factors and gene expression patterns. Research indicates that this compound upregulates glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area, a key reward processing region. [1] This neurotrophic effect may support the restoration of dopaminergic neurons compromised by chronic drug use. Additionally, evidence suggests that this compound can reverse drug-induced changes in gene expression, potentially returning neuroreceptors to a pre-addiction state. [1] [3]
Recent research has revealed that this compound administration following repeated morphine exposure upregulates myelination markers 2′,3′-cyclic nucleotide 3′-phosphodiesterase (CNP) and myelin basic protein (MBP) in the internal capsule of rats. [4] This suggests that this compound may promote remyelination following opioid-induced white matter damage, representing a novel mechanism through which it might address the neuropathology of substance use disorders. The kappa opioid receptor activity of this compound may contribute to this effect, as this receptor is known to influence oligodendrocyte differentiation and remyelination processes. [4]
The following diagram illustrates this compound's primary mechanisms of action and their functional consequences:
Diagram 1: this compound's multi-target mechanism of action contributing to therapeutic effects in substance use disorders. The complex polypharmacology involves direct neurotransmitter system modulation (blue) leading to cellular and structural changes (red) that ultimately produce functional improvements (green).
Animal studies provide compelling evidence for this compound's efficacy across multiple substance classes. A comprehensive systematic review and meta-analysis of 27 animal studies demonstrated that this compound significantly reduces drug self-administration, particularly during the first 24 hours after administration. [6] This effect was consistent across various substances, including opioids, psychostimulants, and alcohol. Interestingly, the same analysis found that this compound had no significant effect on drug-induced conditioned place preference, suggesting its primary anti-addictive action may be on consumption and craving rather than on the rewarding properties of the drugs themselves. [6]
Recent research in Sprague Dawley rats has revealed that this compound administration following repeated morphine exposure produces significant upregulation of myelination markers in the internal capsule. [4] Specifically, the combination increased CNP mRNA expression immediately after administration, with protein expression significantly elevated at 72 hours post-administration. Similarly, MBP mRNA and protein expression were substantially upregulated at 72 hours following this compound treatment in morphine-exposed animals. [4] These findings suggest that this compound may address the white matter pathology associated with chronic opioid use, representing a novel mechanism underlying its therapeutic effects.
Table 2: Clinical Evidence for this compound in Substance Use Disorders
| Study Type | Population | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Observational | 88 patients with problematic opioid use | This compound treatment in non-clinical setting | Significant reduction in withdrawal symptoms and opioid cravings; 30% remained abstinent post-treatment | [7] |
| Open-label | 30 male veterans with TBI & opioid dependence | Magnesium-ibogaine therapy | 88% reduction in PTSD, 87% reduction in depression, 81% reduction in anxiety symptoms at 1 month | [5] [7] |
| Case series | Multiple SUD patients | This compound HCl in clinical setting | Reduction in opioid craving, elimination of withdrawal signs, transition to abstinence | [1] |
| Survey | Individuals receiving this compound for SUD | Various dosing protocols | Improvements in functioning, PTSD, depression, and anxiety persisting ≥1 month | [5] |
A recent landmark study with 30 special operations veterans with traumatic brain injury (TBI) and clinically severe psychiatric symptoms demonstrated dramatic improvements following this compound treatment. [5] Participants received oral this compound along with magnesium to prevent potential cardiac complications. At one month post-treatment, average disability ratings improved from 30.2 (mild to moderate disability) to 5.1 (no disability) on the World Health Organization Disability Assessment Scale. [5] Additionally, participants experienced average reductions of 88% in PTSD symptoms, 87% in depression symptoms, and 81% in anxiety symptoms relative to baseline. These impressive outcomes persisted for at least one month after treatment, suggesting sustained benefits rather than transient effects. [5]
Research also indicates that this compound may be uniquely effective for opioid detoxification. Unlike other psychedelics such as ayahuasca, this compound provides "instantaneous relief of withdrawal symptoms" during detoxification from opioids, including methadone. [2] This rapid alleviation of acute withdrawal discomfort may facilitate engagement in subsequent psychosocial treatments and improve long-term recovery outcomes. The anti-addictive properties of this compound appear to extend beyond opioids to include cocaine, methamphetamine, nicotine, and alcohol, based on both human anecdotal reports and animal studies. [1] [3] [6]
The most significant safety concern with this compound is its potential for cardiotoxicity. This compound can cause QT interval prolongation and potentially fatal cardiac arrhythmias, with several documented fatalities attributed to cardiac arrest following administration. [1] [2] This effect is thought to result from this compound's action as a stimulant that can significantly increase heart rate, thereby elevating myocardial oxygen demand and predisposing to arrhythmias in vulnerable individuals. [2] The risk appears to be amplified by pre-existing cardiac conditions, electrolyte imbalances, and concomitant use of medications that prolong the QT interval.
Recent protocols have incorporated magnesium supplementation as a preventive measure against cardiac complications. The successful use of this approach in the Stanford study with veterans—where no serious cardiac adverse events occurred despite the high-risk population—suggests that careful medical screening and prophylactic measures may substantially mitigate this compound's cardiac risks. [5] Additional safety measures should include comprehensive cardiac screening (including ECG), continuous cardiac monitoring during treatment, and careful assessment of potential drug interactions.
This compound administration produces a range of expected neurological effects that are typically transient but can be distressing to unprepared individuals. A meta-analysis of side effects found a significant risk of developing headaches after this compound/northis compound treatment. [1] Other commonly reported adverse effects include nausea, tremor, ataxia, and transient visual and auditory disturbances. [1] [3] These effects are generally dose-dependent and most pronounced during the acute phase of the experience (typically 4-8 hours), gradually subsiding as the compound is metabolized.
Animal studies have raised concerns about potential cerebellar toxicity, with evidence of Purkinje cell loss following high doses of this compound. [6] However, the relevance of these findings to humans remains uncertain, as the doses used in some animal studies exceeded typical human therapeutic doses. Additionally, this compound can cause motor impairment in the first 24 hours after administration, which necessitates close supervision and safety measures to prevent accidents or falls. [6]
Table 3: Safety Considerations and Risk Mitigation Strategies
| Risk Category | Specific Concerns | Risk Mitigation Strategies |
|---|---|---|
| Cardiac | QT prolongation, tachycardia, arrhythmias, cardiac arrest | Pre-treatment ECG, cardiac monitoring, magnesium supplementation, electrolyte management |
| Neurological | Ataxia, tremor, seizures (rare) | Fall precautions, continuous supervision, seizure precautions |
| Psychiatric | Anxiety, confusion, psychosis (in vulnerable individuals) | Thorough psychiatric screening, supportive setting, benzodiazepines for agitation |
| Drug Interactions | Serotonin syndrome (with SSRIs), respiratory depression (with opioids) | Comprehensive medication review, appropriate washout periods |
| General | Nausea, vomiting, headache | Anti-emetics, hydration, symptomatic treatment |
Animal Model Selection: For studies investigating this compound's effects on substance use disorders, the most commonly used and appropriate animal models are Sprague Dawley rats (200-300g) and C57BL/6 mice (20-30g). [4] [6] These models have well-characterized responses to addictive substances and allow for translational comparisons with human neurobiology.
Dosing Regimens: Based on published literature, effective dosing protocols for rodent models include:
Assessment Timeline: Data collection should occur at multiple time points: immediately pre-dose, during acute effects (1-8 hours post-administration), 24 hours post-administration, and 72 hours post-administration to capture both immediate and sustained effects. [4] For studies investigating neuroplastic changes, additional time points at 7-14 days may be necessary to capture delayed effects on neural structure and function.
The following diagram illustrates a standardized preclinical research workflow for investigating this compound's effects:
Diagram 2: Standardized preclinical research workflow for investigating this compound's effects on myelination markers in opioid-exposed animal models. This protocol follows established methodologies from recent publications.
Candidate Screening: Comprehensive medical and psychiatric evaluation is essential prior to this compound administration. Exclusion criteria should include: history of cardiac arrhythmias or prolonged QT interval, severe hepatic impairment, personal or family history of psychosis, current use of contraindicated medications (including SSRIs, opioids, and QT-prolonging drugs), and pregnancy. [1] [2] [5]
Preparation Phase: Participants should undergo a 7-10 day preparation period that includes:
Dosing and Administration: Based on successful clinical protocols:
Monitoring and Support:
Despite promising findings, significant research gaps remain in our understanding of this compound's therapeutic potential and mechanisms. Currently, no this compound-based treatments have received approval from major regulatory agencies like the FDA, primarily due to safety concerns and the limited number of large-scale, randomized controlled trials. [7] Future research priorities should include:
Recent advances in total chemical synthesis of this compound and its analogs may facilitate more extensive medicinal chemistry efforts. [8] The development of synthetic pathways from inexpensive, widely available starting materials like pyridine could make this compound more accessible for research while reducing pressure on natural plant sources. [8] Additionally, the creation of novel analogs like (-)-10-fluoroibogamine, which demonstrates potent effects on neuronal structure and serotonin transporters without the cardiac risks of natural this compound, represents a promising direction for future therapeutic development. [8]
This compound represents a unique and promising approach to the treatment of substance use disorders, particularly opioid dependence. Its complex polypharmacology, targeting multiple neurotransmitter systems simultaneously, may underlie its ability to rapidly reduce withdrawal symptoms, drug craving, and promote neural repair processes. Recent clinical evidence, particularly in veterans with traumatic brain injury, demonstrates dramatic improvements in functioning, PTSD, depression, and anxiety following this compound treatment. [5]
However, significant challenges remain, primarily related to this compound's cardiac safety profile and legal status in many countries. The implementation of rigorous safety protocols, including comprehensive medical screening, continuous cardiac monitoring, and magnesium supplementation, appears to substantially mitigate these risks. [5] Future research should focus on conducting well-designed clinical trials, developing safer analogs, and further elucidating this compound's mechanisms of action to fully realize its therapeutic potential while minimizing risks.
This compound is a naturally occurring psychoactive indole alkaloid derived from the root bark of the African shrub Tabernanthe iboga that has shown promising anti-addictive properties for various substance use disorders including opioids, cocaine, and alcohol. Despite its therapeutic potential, this compound has been associated with significant cardiac safety concerns, particularly QT interval prolongation and life-threatening ventricular arrhythmias such as Torsades de Pointes (TdP). These application notes provide detailed protocols for researchers and drug development professionals to systematically assess and mitigate this compound's cardiac risks during preclinical and clinical development [1] [2].
The clinical urgency for these protocols is underscored by multiple case reports of sudden cardiac death temporally associated with this compound use. A comprehensive review of this compound-related fatalities identified 19 cases between 1990 and 2007, with several occurring in individuals with preexisting cardiac conditions or in conjunction with other substances. The primary risk mechanism is this compound's inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac repolarization. This inhibition leads to prolonged action potential duration in ventricular cardiomyocytes, manifesting as QT interval prolongation on the surface ECG and creating a substrate for malignant arrhythmias [1] [3].
This compound and its primary active metabolite northis compound (with a significantly longer plasma half-life of 28-49 hours) both inhibit the hERG potassium channel responsible for the rapid delayed rectifier potassium current (I~Kr~) in ventricular cardiomyocytes. This inhibition delays repolarization, prolonging the action potential duration and consequently the QT interval on the electrocardiogram. The concentration-dependent effect of this inhibition has been demonstrated in human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM), where therapeutic concentrations of this compound (3 μM) significantly prolonged the action potential duration [3].
The proarrhythmic potential emerges from this prolonged repolarization, which can promote early after-depolarizations (EADs) and dispersion of repolarization across the ventricular wall. When combined with additional risk factors such as hypokalemia, bradycardia, or structural heart disease, this creates a vulnerable substrate for Torsades de Pointes. Northis compound's extended half-life is particularly concerning as it explains the delayed incidence of cardiac adverse events many hours or even days after this compound administration, necessitating prolonged monitoring periods beyond the initial 24-hour window [4] [1].
Figure 1: Molecular pathway of this compound-induced cardiotoxicity. This compound and its metabolite northis compound inhibit hERG potassium channels, reducing I~Kr~ current and leading to action potential prolongation, which manifests as QT prolongation on ECG and creates substrate for triggered arrhythmias (EADs) and Torsades de Pointes (TdP).
Table 1: Clinical Evidence of this compound-Induced QTc Prolongation
| Study Design | Population | This compound Dose | Mean QTc Prolongation | QTc >500 ms | Key Findings |
|---|---|---|---|---|---|
| Open-label observational [5] | Opioid-dependent patients (n=14) | 10 mg/kg | +95 ms (range: +29 to +146 ms) | 50% of subjects | Prolongation >450 ms persisted beyond 24 hours in 6/14 subjects |
| Case report [4] | Single patient (opioid dependency) | 65-70 mg/kg | QTc = 714 ms (peak) | Present | QT normalization required 7 days; ventricular flutter occurred |
| Case series [1] | Multiple reports | 8.75-35 mg/kg | 480-663 ms (peak values) | Frequent | Association with hypokalemia increases risk |
| Veterans with TBI [2] | Special Operations Forces (n=30) | Not specified (with magnesium) | No clinically meaningful prolongation | None | Suggests magnesium may mitigate cardiotoxicity |
The dose-dependent relationship between this compound and QTc prolongation is evident across multiple studies, with higher doses correlating with more pronounced effects. The extreme case of a 61-year-old male who ingested an estimated 65-70 mg/kg of this compound demonstrates the potential severity, with QTc prolongation to 714 ms and subsequent ventricular flutter requiring defibrillation. Importantly, the time course of effect can be prolonged due to northis compound's extended half-life, with this case showing QTc normalization requiring 7 days [4].
The clinical relevance of these findings is substantial, as QTc values exceeding 500 ms are associated with significantly increased risk of TdP. In the observational study of opioid-dependent patients, 50% reached this threshold following a 10 mg/kg dose, which is considered in the lower range of those administered in previous studies. This highlights that even moderate doses within the purported therapeutic range can produce clinically dangerous QTc prolongation [5].
Comprehensive cardiac screening must be implemented before this compound administration to identify absolute and relative contraindications. The following elements constitute a minimal screening protocol:
Continuous cardiac monitoring with resuscitation equipment available is mandatory during this compound treatment and should continue for a minimum of 24-72 hours post-administration, with consideration for extended monitoring in cases where significant QTc prolongation is observed.
Purpose: To quantitatively assess this compound and northis compound inhibition of the hERG potassium channel using patch clamp electrophysiology.
Materials:
Methods:
Expected Results: this compound typically exhibits IC~50~ values of 3-4 μM for hERG inhibition, with northis compound showing similar potency [3].
Purpose: To evaluate the functional impact of hERG inhibition on action potential morphology and duration in human-derived cardiomyocytes.
Materials:
Methods:
Expected Results: Therapeutic concentrations (3 μM) of this compound and northis compound significantly prolong APD~90~ in hiPS-CM by approximately 20-30%, demonstrating their direct effect on human cardiac repolarization [3].
Comprehensive ECG analysis should include both automated and manual measurements to ensure accuracy, as automated algorithms may not properly account for this compound-induced morphological changes.
Figure 2: Workflow for ECG data analysis in this compound studies. Simultaneous automated and manual QT measurements are recommended to ensure accuracy, with Fridericia's correction for heart rate, followed by statistical analysis to inform safety decisions.
Interpretation of findings should consider both the magnitude of QTc prolongation and the presence of additional risk factors. The following framework provides guidance for clinical decision-making:
Contextual factors that modify risk include the presence of hypokalemia, concomitant QT-prolonging medications, bradycardia, and female sex, all of which may lower the threshold for intervention.
This compound presents a promising yet challenging therapeutic profile with significant cardiac safety concerns that must be carefully managed through rigorous preclinical assessment and clinical monitoring protocols. The standardized approaches outlined in these application notes provide a framework for systematic evaluation of this compound's cardiotoxicity throughout the drug development process.
Emerging strategies to mitigate cardiac risk include the development of this compound analogs with improved safety profiles, such as 18-methoxycoronaridine (18-MC), which retains anti-addictive properties with potentially reduced cardiotoxicity. Additionally, the co-administration of magnesium represents a promising approach to suppress this compound-induced arrhythmogenesis, as preliminarily demonstrated in recent observational studies [2].
Future research priorities should include larger controlled trials to establish the dose-response relationship between this compound and QTc prolongation, investigation of genetic factors that may predispose individuals to this compound's cardiotoxic effects, and continued development of comprehensive risk mitigation strategies that balance this compound's unique therapeutic potential against its significant cardiac risks.
Ibogaine is a naturally occurring psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. This compound has been used for centuries in the Bwiti spiritual tradition of Gabon for ceremonial and healing purposes. The modern scientific interest in this compound emerged after observational reports in the 1960s suggested its potential to disrupt addiction patterns, particularly for opioid use disorders. This compound's pharmacology is remarkably complex, acting on multiple neurotransmitter systems simultaneously, including opioid, serotonin, dopamine, and NMDA receptors, as well as influencing various neurotrophic factors. This polypharmacological profile distinguishes it from most conventional pharmacotherapies and may underlie its unique therapeutic effects.
Microdosing involves the administration of sub-perceptual doses of a psychoactive substance, typically 5-10% of a standard psychoactive dose, in a scheduled regimen over weeks to months. Unlike "flood" or full doses of this compound that produce intense visionary experiences lasting 24-36 hours, microdosing aims to provide therapeutic benefits without profound psychoactive effects. This approach has gained interest for its potential to deliver this compound's reported neuroregenerative and mood-stabilizing effects while minimizing risks associated with higher doses, particularly cardiovascular concerns. The microdosing maintenance approach allows for prolonged exposure to this compound's active metabolite northis compound, which has a significantly longer half-life (24-50 hours) than the parent compound (approximately 7 hours) and may contribute substantially to this compound's long-term therapeutic effects through its actions on serotonin and opioid systems.
Recent clinical observations and case reports provide preliminary evidence supporting this compound microdosing potential therapeutic benefits across multiple conditions:
Bipolar Depression: A 2022 case report documented a 47-year-old female with treatment-resistant bipolar depression type II who received this compound microdosing at 8mg daily (4mg twice daily) for 60 days. The patient demonstrated significant improvement on standardized assessment scales, with Beck Depression Inventory (BDI) scores reduced by 90%, Beck Anxiety Inventory (BAI) by 56%, and Beck Hopelessness Scale (BHS) by 100% at the 90-day follow-up period. Notably, no manic switch was observed despite the patient self-discontinuing mood stabilizers, suggesting potential mood-stabilizing properties [1].
Multiple Sclerosis (MS): Two case studies of patients with relapsing-remitting MS and secondary progressive MS received this compound "flood" doses followed by maintenance microdosing at 20mg/day. Both patients demonstrated significant neurological improvements including reduced lesion volume on MRI, decreased fatigue, improved mobility, and resolution of bladder control issues. Patient A participated in a 200-mile ultramarathon following treatment, representing a dramatic functional improvement. The MS Quality of Life Inventory (MSQLI) scores showed 92% reduction in fatigue subscores and 42% improvement in mental component summary scores [2].
Substance Use Disorders: While most this compound research has focused on single flood doses for addiction interruption, microdosing may play a role in maintaining recovery and addressing post-acute withdrawal symptoms. A 2018 study published in the American Journal of Drug and Alcohol Abuse found that 50% of patients receiving this compound treatment reported opioid abstinence at 3-month follow-up [3].
Table 1: Standardized Assessment Scores in Bipolar Depression Case Study
| Assessment Timeline | BDI Score (% Reduction) | BAI Score (% Reduction) | BHS Score (% Reduction) |
|---|---|---|---|
| Baseline | Reference | Reference | Reference |
| 15 days | 35% | 39% | 60% |
| 43 days | 85% | 52% | 70% |
| 90 days | 90% | 56% | 100% |
Table 2: Multiple Sclerosis Clinical Outcomes Following this compound Treatment with Maintenance Microdosing
| Clinical Measure | Patient A (RRMS) | Patient B (SPMS) |
|---|---|---|
| Treatment Protocol | Flood dose + 20mg/day microdose | Flood dose + 20mg/day microdose |
| Lesion Volume Change | Substantial reduction | Not quantified |
| Fatigue (MSQLI) | 92% reduction | Not reported |
| Mobility | Restored (ultramarathon participation) | Improved transfer ability, reduced spasticity |
| Bladder Control | Completely resolved | Improved |
| Mental Health (MSQLI) | 42% improvement in mental component | Not reported |
This compound is available in several formulations with varying alkaloid profiles and potencies, which must be considered when developing microdosing protocols:
Table 3: Documented this compound Microdosing Protocols in Clinical Observations
| Protocol Characteristic | Bipolar Depression Protocol [1] | Multiple Sclerosis Protocol [2] | General Microdosing Approach [5] |
|---|---|---|---|
| Dose | 8mg daily (4mg bid) | 20mg daily | 0.5mL sublingual or in water (product-specific) |
| Duration | 60 days | Ongoing maintenance | 1-2 months with 1-2 week breaks |
| Dosing Schedule | Twice daily | Once daily | Every third day (Fadiman protocol) |
| Follow-up Period | 90 days | 3-10 months | Not specified |
Cardiac safety must be prioritized in any this compound administration protocol. This compound is known to block hERG potassium channels, potentially prolonging the QT interval and increasing risk of torsades de pointes, a potentially fatal arrhythmia. The following safety measures are recommended based on clinical protocols:
This compound exhibits a complex polypharmacological profile, interacting with multiple neurotransmitter systems simultaneously. This multifaceted mechanism may underlie its potential therapeutic benefits in diverse conditions:
Opioid Receptor Systems: this compound acts as a weak antagonist at μ-opioid receptors and a potential agonist at κ-opioid receptors. Its metabolite northis compound shows higher affinity for these receptors and may contribute significantly to long-term effects. This activity may contribute to reduction of opioid cravings and attenuation of withdrawal symptoms without producing typical opioid agonist effects [8].
Serotonin System: Both this compound and northis compound function as potent serotonin reuptake inhibitors, with northis compound demonstrating higher affinity for the serotonin transporter (SERT). Unlike conventional SSRIs, this compound acts as a non-competitive inhibitor, stabilizing a unique inward-facing conformation of SERT. This may produce distinct effects on serotonin signaling relevant to mood regulation [8].
Dopamine System: this compound modulates dopamine signaling through binding to the dopamine transporter (DAT) and stimulating production of glial cell line-derived neurotrophic factor (GDNF). This neurotrophic factor promotes survival and function of dopamine neurons, potentially repairing circuits damaged by addiction or neurodegenerative processes [8].
NMDA Receptor Antagonism: Similar to ketamine, this compound acts as an NMDA receptor antagonist, which may contribute to its neuroprotective effects and influence on neuroplasticity [8].
Sigma Receptor Systems: this compound shows affinity for σ1 and σ2 receptor systems, which are involved in various cellular processes including neuroprotection, neuroplasticity, and modulation of neurotransmitter release [6].
Beyond receptor interactions, this compound influences several pathways involved in neural repair and plasticity:
Upregulation of neurotrophic factors: Increased expression of brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) has been documented following this compound administration. These factors play crucial roles in neuronal survival, differentiation, and synaptic plasticity [2].
Myelination enhancement: Preclinical studies indicate this compound can upregulate myelination markers including 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) and myelin basic protein (MBP) mRNA, suggesting potential remyelination capacity relevant to multiple sclerosis treatment [2].
Anti-inflammatory effects: Reduction of pro-inflammatory cytokines has been observed, indicating potential to decrease neuroinflammation associated with various neurological and psychiatric conditions [2].
The existing research on this compound microdosing has significant methodological limitations that must be addressed:
Future research should address these fundamental questions:
A systematic approach to this compound microdosing research should include:
Current evidence, while preliminary, suggests this compound microdosing maintenance regimens may offer novel therapeutic approaches for conditions with significant unmet medical needs, including treatment-resistant mood disorders, substance use disorders, and neurodegenerative conditions like multiple sclerosis. The documented cases of bipolar depression and MS response to microdosing protocols provide compelling rationale for controlled investigation.
Based on available evidence, researchers considering this compound microdosing studies should:
The recent $50 million allocation by the state of Texas for this compound research reflects growing recognition of its therapeutic potential and may accelerate much-needed rigorous clinical investigation [6]. As research advances, this compound microdosing may emerge as a valuable paradigm for addressing complex neuropsychiatric conditions through multi-target pharmacological approaches.
This compound is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. It has gained significant attention for its potential in treating substance use disorders, particularly opioid dependence, with emerging applications in neurodegenerative conditions such as Parkinson's disease and traumatic brain injury. This compound's unique mechanism appears to simultaneously address both the physiological and psychological aspects of addiction, creating a "window of opportunity" for therapeutic intervention. The compound demonstrates a complex pharmacological profile with activity across multiple neurotransmitter systems, which contributes to both its therapeutic potential and its risk profile. Historically used in Indigenous spiritual practices of the Bwiti religion in Gabon and other West African regions, this compound has transitioned into experimental clinical use despite significant regulatory challenges. [1] [2] [3]
The regulatory landscape for this compound remains complex and varies significantly by jurisdiction. In the United States, this compound is classified as a Schedule I substance under the Controlled Substances Act, indicating it is deemed to have no accepted medical use and a high potential for abuse. However, other countries including Mexico, New Zealand, the Netherlands, and Portugal have established more permissive frameworks, allowing medically supervised this compound treatments to operate. In 2023, Colorado passed the Natural Medicine Regulation and Legalization Act (Senate Bill 290), which decriminalized this compound possession and laid groundwork for potential regulated healing centers, reflecting evolving attitudes toward psychedelic medicines. Canada has added this compound to its Prescription Drug List (2017), enabling medically supervised use. This patchwork regulatory environment creates both opportunities and challenges for clinical research and therapeutic application. [1] [3] [4]
This compound undergoes complex biotransformation primarily mediated by the cytochrome P450 system, with CYP2D6 being the principal enzyme responsible for its metabolism. The compound is rapidly converted to its primary active metabolite, northis compound (10-hydroxyibogamine), which exhibits distinct pharmacological activity and significantly longer half-life than the parent compound. This compound itself has a relatively short half-life of approximately 7.5 hours, while northis compound persists in the bloodstream for up to 24-48 hours post-administration, maintaining clinically relevant concentrations for several days. This pharmacokinetic profile is further complicated by this compound's high lipophilicity, which facilitates distribution into fat tissues and subsequent slow release, potentially contributing to sustained effects. Significant interindividual variability in metabolism exists due to genetic polymorphisms in CYP2D6, classifying patients as extensive or poor metabolizers, which has important implications for dosing and safety monitoring. [5] [4]
Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound |
|---|---|---|
| Primary Metabolic Pathway | CYP2D6 demethylation | Further conjugation (glucuronidation) |
| Half-life | 7.5 hours | 24-48 hours |
| Time to Peak Concentration | 1-4 hours | 2-6 hours |
| Protein Binding | High (>90%) | High (>90%) |
| Volume of Distribution | Large (suggesting extensive tissue binding) | Large |
| Primary Elimination Route | Hepatic (biliary) / Renal | Hepatic / Renal |
This compound and northis compound interact with multiple neurotransmitter systems simultaneously, which accounts for their complex pharmacological profile. They exhibit micromolar affinity for several key receptor sites including N-methyl-D-aspartate (NMDA) receptors, κ-opioid and μ-opioid receptors, and sigma-2 receptors. Additionally, both compounds interact with serotonin and dopamine transporters, with northis compound particularly noted for its ability to elevate serotonin concentrations in the brain, potentially contributing to antidepressant effects. Beyond receptor interactions, this compound influences neurotrophic factors, increasing expression of brain-derived neurotrophic factor (GDNF), which supports dopamine-producing neurons and may explain its potential application in Parkinson's disease. The dream-like state induced by this compound, which can last 24-48 hours, is thought to facilitate psychological insights and behavioral change, while its metabolite northis compound provides sustained reduction of drug cravings through its action on opioid receptors. [2] [5] [6]
The most significant safety concern with this compound administration is its cardiotoxic potential, primarily mediated through inhibition of the hERG potassium channel (human ether-à-go-go-related gene). This interaction delays cardiac repolarization, manifesting as QT interval prolongation on electrocardiogram, which can progress to potentially fatal ventricular arrhythmias, including torsades de pointes. A comprehensive review of this compound-related fatalities identified 27 cases where this compound was implicated, with pre-existing cardiovascular conditions being a common factor. However, case reports also document life-threatening arrhythmias in individuals without known cardiac risk factors, suggesting that this compound may pose cardiac risks even to apparently healthy individuals. The metabolite northis compound appears equally cardiotoxic, if not more so, than the parent compound, maintaining prolonged concentrations in the bloodstream and extending the window of cardiovascular risk. [5] [4]
A comprehensive medical assessment must be completed for all candidates prior to this compound administration. This evaluation serves to identify absolute and relative contraindications, assess individual risk factors, and establish baseline parameters for monitoring during treatment. The screening should be conducted within 2-4 weeks of planned treatment and must include a detailed medical history, physical examination, and targeted diagnostic testing. Special attention should be given to personal or family history of cardiac conditions, particularly congenital long QT syndrome, sudden cardiac death, or arrhythmias. A thorough medication review is essential to identify drugs that may interact with this compound metabolism via CYP2D6 or themselves prolong QT interval. The psychological evaluation should assess for active psychotic disorders, severe untreated depression, or other psychiatric conditions that may be exacerbated by the intense psychedelic experience. [5] [7] [4]
Table 2: Essential Components of Pre-Ibogaine Medical Evaluation
| Assessment Category | Specific Components | Rationale |
|---|---|---|
| Cardiovascular Screening | 12-lead ECG with QT interval measurement, cardiac history, family history of sudden death or arrhythmias | Identifies risk for this compound-induced arrhythmias |
| Hepatic and Renal Function | Comprehensive metabolic panel (ALT, AST, GGT, creatinine, BUN) | Assesses metabolic and elimination capacity |
| Substance Use History | Document specific substances, amounts, duration of use, last use | Informs dosing and withdrawal management |
| Medication Review | All prescription, OTC, and herbal supplements | Identifies drug interactions, particularly CYP2D6 inhibitors |
| Psychiatric Assessment | SCID or MINI for Axis I disorders, suicide risk assessment | Identifies contraindications for psychedelic therapy |
| Laboratory Studies | Electrolytes (K+, Mg++), liver enzymes, renal function | Correct imbalances that may increase cardiac risk |
Absolute contraindications for this compound treatment include documented congenital or acquired long QT syndrome (QTc >470ms in males, >480ms in females), history of ventricular arrhythmias, recent myocardial infarction or unstable angina, severe hepatic impairment (Child-Pugh Class B or C), and concurrent use of medications with known QT-prolonging potential (e.g., methadone, certain antipsychotics, antiarrhythmics). Additional exclusion criteria include pregnancy or breastfeeding, uncontrolled hypertension, history of cerebrovascular accident or seizure disorder, and psychotic disorders. Relative contraindications requiring careful risk-benefit analysis include moderate hepatic impairment, stable coronary artery disease, bipolar disorder, and use of potent CYP2D6 inhibitors. The substance use history is particularly relevant, as individuals dependent on long-acting opioids such as methadone require extended pre-treatment tapering (typically 2-4 weeks) due to the heightened risk of adverse interactions. [5] [7] [4]
The following workflow outlines the comprehensive safety screening protocol for this compound treatment candidates:
This compound dosing requires careful individualization based on body weight, medical status, substance use history, and metabolic considerations. In clinical research settings, single oral doses typically range from 8-12 mg/kg for opioid detoxification, with some protocols using up to 17-20 mg/kg under strict medical supervision. Doses should be calculated using ideal body weight rather than total weight in obese patients, as this compound distributes into fat tissue and may be released gradually, increasing cumulative exposure. Administration typically uses pharmaceutical-grade This compound hydrochloride in gelatin capsules, provided on an empty stomach to reduce nausea and vomiting while ensuring consistent absorption. Some protocols employ divided dosing strategies with an initial test dose followed by the remainder of the therapeutic dose after several hours, though this approach requires careful consideration due to potential metabolic autoinduction. [7] [4] [8]
The acute monitoring period begins immediately upon this compound administration and should continue for at least 24-36 hours, with particular intensity during the first 12 hours when peak psychotropic and cardiovascular effects typically occur. Continuous cardiac monitoring with 12-lead ECG telemetry is essential, with formal 12-lead ECGs performed at baseline, 2-4 hours post-administration (coinciding with peak this compound concentrations), 8-12 hours post-administration (coinciding with peak northis compound concentrations), and 24 hours. QT interval should be measured and corrected for heart rate (QTc) using Bazett's formula, with particular attention to absolute QTc values and change from baseline. Vital signs including blood pressure, heart rate, respiratory rate, and oxygen saturation should be monitored every 30-60 minutes during the first 12 hours, then every 2-4 hours as clinically indicated. Magnesium sulfate administration (intravenous) may be considered prophylactically or therapeutically to stabilize cardiac repolarization in cases of significant QT prolongation. [5] [7]
Table 3: Intra-Treatment Monitoring Protocol and Management Strategies
| Parameter | Monitoring Frequency | Critical Values | Intervention Protocol |
|---|---|---|---|
| QTc Interval | Baseline, 2-4h, 8-12h, 24h | >500ms or >60ms increase from baseline | Consider magnesium infusion, continuous monitoring, prepare for arrhythmia management |
| Heart Rate & Rhythm | Continuous telemetry for first 24h | Bradycardia <40 bpm, tachycardia >120 bpm, arrhythmias | Protocol-based management based on rhythm abnormality |
| Blood Pressure | Q30min × 4, Q1h × 8, Q4h thereafter | Hypertension >180/110, hypotension <90/60 | Position changes, fluid administration, pharmacologic intervention |
| Oxygen Saturation | Continuous with pulse oximetry | <92% sustained | Supplemental oxygen, position adjustment, respiratory assessment |
| Temperature | Q4h for first 24h | >38.5°C (101.3°F) | Cooling measures, investigate source of fever |
| Neurological Status | Continuous clinical observation | Severe agitation, seizure activity | Low-stimulus environment, benzodiazepines for seizure |
A structured protocol for adverse event management must be established before this compound administration. For cardiac arrhythmias, immediate access to emergency medications (magnesium sulfate, antiarrhythmics) and defibrillation capability is essential. Prolonged QTc (>500ms or increase >60ms from baseline) should prompt magnesium infusion (2-4 grams IV over 10-30 minutes) and intensified monitoring. Nausea and vomiting are common during the initial phase and may be managed with antiemetics such as ondansetron, though caution is warranted as some antiemetics may themselves prolong QT interval. Ataxia and tremors typically resolve as the acute psychedelic effects diminish but require safety measures to prevent falls. The intense psychological experience may occasionally lead to agitation or distress, which should be managed primarily through supportive verbal reassurance rather than pharmacological means when possible, though benzodiazepines may be necessary in severe cases. [5] [7] [4]
The current clinical research landscape for this compound remains limited, with only nine registered clinical trials identified in a recent cross-sectional analysis. These early-phase trials primarily focus on pharmacokinetics, withdrawal symptom reduction, and safety monitoring, employing considerable methodological variability in fixed-dose versus ascending-dose designs, inclusion criteria, and outcome measures. The dominance of early-phase investigations reflects both regulatory caution and funding challenges, with no large-scale, late-phase efficacy trials currently underway. This heterogeneity in trial design complicates cross-study comparisons and meta-analytical approaches, slowing the development of evidence-based treatment guidelines. Recent research initiatives include a landmark Phase 1 trial approved by the FDA in 1993 but discontinued due to funding limitations, and more recent studies in New Zealand, Mexico, and Brazil that have provided valuable open-label safety and efficacy data but lack rigorous controlled designs. [9] [8]
A significant advancement in the field came with the recent total chemical synthesis of this compound and its analogs from pyridine, achieved by researchers at the University of California, Davis. This breakthrough creates opportunities to study therapeutic properties without reliance on plant extraction and facilitates the development of potentially safer analogs with reduced cardiac risk. Particularly promising analogs include the mirror image compound of this compound, which has demonstrated stereospecific effects on neuronal growth, and (-)-10-fluoroibogamine, which has shown exceptional effects on neuronal structure and function in preclinical models. These developments represent significant progress toward overcoming the supply limitations and safety concerns that have historically constrained this compound research. [10]
The development of a standardized clinical framework is essential for advancing this compound research and therapeutic application. Current efforts include Colorado's recently enacted law requiring the Department of Public Health and Environment to report behavioral health outcome data for patients undergoing psychedelic therapy and make this data freely accessible to researchers. Leading clinical providers are implementing comprehensive data collection protocols that include biological fingerprinting through pharmacokinetic analysis, detailed patient profiling encompassing physiological and psychological factors, and systematic documentation of treatment outcomes. These approaches facilitate dose-response characterization and identification of predictive biomarkers for treatment response. The emerging practice of northis compound monitoring is particularly valuable, as sustained concentrations of this active metabolite may be responsible for this compound's long-term anti-craving effects and could inform the development of "booster" protocols to maintain therapeutic benefits. [1] [7]
Table 4: Key Research Priorities for this compound Clinical Development
| Research Domain | Current Status | Knowledge Gaps | Priority Studies Needed |
|---|---|---|---|
| Cardiac Safety | Case reports of arrhythmias; hERG channel mechanism identified | Optimal monitoring protocols; risk stratification biomarkers | Randomized controlled trials with intensive cardiac monitoring; pharmacogenetic studies |
| Dosing Strategies | Weight-based dosing (8-20 mg/kg); single administration | Impact of metabolic phenotype; therapeutic drug monitoring | CYP2D6 genotype-guided dosing; pharmacokinetic-pharmacodynamic modeling |
| Neurodegenerative Applications | Preclinical GDNF stimulation; early clinical observations | Mechanism of action in Parkinson's; optimal patient selection | Phase II trials in Parkinson's and MS; biomarker development |
| Long-term Outcomes | Anecdotal reports of sustained abstinence; limited follow-up data | Durability of treatment effects; predictors of success | Prospective longitudinal studies; comparison with standard treatments |
| Novel Analog Development | Total synthesis achieved; preliminary analog screening | Cardiac risk reduction while maintaining efficacy | Medicinal chemistry optimization; controlled clinical trials of lead candidates |
This compound represents a promising yet challenging therapeutic agent with potential applications in substance use disorders and neurodegenerative conditions. Its complex risk-benefit profile necessitates rigorous safety screening, meticulous clinical monitoring, and individualized treatment approaches. The current regulatory environment continues to evolve, with some jurisdictions creating pathways for medically supervised administration while maintaining appropriate safeguards. Future research should prioritize standardized safety protocols, controlled clinical trials, and the development of safer analogs that retain therapeutic efficacy while minimizing cardiovascular risk. As research advances, this compound and its derivatives may offer novel treatment paradigms for conditions with limited current options, particularly opioid use disorder and treatment-resistant neurological conditions.
| Protocol Component | Specific Details |
|---|---|
| Core Therapeutic Agent | Ibogaine hydrochloride; single "flood dose" (e.g., 500-1200 mg) administered orally in capsules over 1.5-7 hours [1] [2] |
| Cardioprotective Co-Therapy | Magnesium infusion; administered pre- and peri-treatment to prevent QT interval prolongation and arrhythmia [1] [3] [4] |
| Nutritional/Vitamin Support | Vitamin infusions; described as part of a "patent-pending co-therapy protocol" to promote cellular function [1] [2] |
| Post-Treatment Metabolic Support | Lactulose; administered post-treatment to accelerate this compound metabolism and clearance [1] |
| Maintenance Dosing | Microdosing regimen (e.g., 20 mg/day this compound HCl) post-discharge [1] |
| Condition Studied | Reported Efficacy | Study Type & Citation |
|---|---|---|
| Traumatic Brain Injury (TBI) & PTSD | Significant improvements in disability scores (WHO DAS 2.0), PTSD (88% reduction), depression (87%), and anxiety (81%) one month post-treatment [3]. | Observational Study (n=30 veterans) [3] |
| Multiple Sclerosis (MS) | Significant lesion shrinkage on MRI, decreased Apparent Diffusion Coefficient (suggesting remyelination), resolution of motor and bladder issues [1]. | Case Report (2 patients) [1] |
| Severe Neuropathic Pain | Marked reduction in pain scores (DN4, NPSI, NPQ) following inpatient flood dose and subsequent outpatient microdosing [2]. | Case Report (1 patient) [2] |
| Substance Use Disorders | Alleviation of withdrawal symptoms, reduced drug cravings, and sustained abstinence from opioids, cocaine, and alcohol [5] [6] [4]. | Anecdotal Reports & Preclinical Studies [5] [6] [4] |
| Risk Category | Specific Considerations |
|---|
| Cardiotoxicity | Primary Risk: QT interval prolongation via hERG potassium channel blockade, risking Torsades de Pointes [6] [4]. Mitigation: Pre-treatment ECG, continuous cardiac monitoring, magnesium co-administration [1] [3]. | | Drug Interactions | Opioids: Potentiation of effects, increased overdose risk; requires withdrawal from long-acting opioids (e.g., methadone) prior to treatment [4]. CYP2D6 Inhibitors: Can alter this compound metabolism; genotyping for CYP2D6 status is advised [7] [4]. | | Patient Screening | Exclude patients with pre-existing cardiac conditions, prolonged baseline QTc, and major psychiatric disorders (e.g., psychosis) [6] [4]. |
For researchers aiming to replicate or build upon these findings, the following detailed methodology is synthesized from the cited clinical and pre-clinical reports.
1. Pre-Treatment Screening and Preparation
2. This compound Administration and Inpatient Monitoring
3. Post-Treatment and Follow-Up Assessments
The diagrams below outline the key experimental workflow and the hypothesized neurobiological mechanisms of action for this compound.
This workflow synthesizes the multi-phase clinical protocol described in the search results, highlighting the critical steps from patient screening to data analysis [1] [2] [3].
This diagram summarizes the complex, multi-target mechanism of action of this compound and its metabolite, northis compound, as reported in the literature [1] [5] [7].
The co-therapy protocol combining this compound with magnesium and vitamin infusions represents a promising, albeit experimental, approach for treating complex neurological and psychiatric conditions. Its potential to produce significant and lasting benefits after a single administration is notable. However, its application is strictly limited to controlled clinical or research settings with rigorous medical screening and continuous monitoring to mitigate cardiotoxic risks. Future controlled clinical trials with larger sample sizes are essential to validate its efficacy and safety.
What is the primary cardiac risk associated with this compound? The main risk is the potential for this compound and its primary metabolite, northis compound, to cause a prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP) [1] [2].
What is the molecular mechanism behind this risk? The sequence of events leading to cardiotoxicity is as follows:
The key quantitative data from the literature is summarized in the table below.
| Compound | Key Molecular Target | Potency (IC₅₀ or Effect Concentration) | Experimental Model |
|---|---|---|---|
| This compound | hERG potassium channel | 3 µM (IC₅₀) [1] [3] | Heterologously expressed hERG channels [1] [3] |
| Human cardiomyocyte action potential | 3 µM (Prolongation) [2] | Human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM) [2] | |
| Northis compound | hERG potassium channel | 3 µM (IC₅₀) [2] | Heterologously expressed hERG channels [2] |
| Human cardiomyocyte action potential | Significant prolongation [2] | Human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CM) [2] | |
| 18-MC (Derivative) | hERG potassium channel | 15 µM (IC₅₀) [3] | Heterologously expressed hERG channels [3] |
IC₅₀: Half-maximal inhibitory concentration.
1. In Vitro hERG Channel Inhibition Assay This is a foundational screen for predicting QT prolongation risk.
2. Human Cardiomyocyte Action Potential Assay This test provides a more integrated, human-relevant physiological assessment.
The workflow for a comprehensive cardiac safety assessment integrates these methods as shown below.
What are the clinical safety protocols for this compound administration? In unregulated clinical settings, providers mitigate risk by [4]:
What are the most promising strategies for developing safer this compound-inspired therapeutics? The leading strategy is the creation of synthetic analogs that retain the anti-addictive efficacy while eliminating the hERG channel binding.
The molecular strategy behind designing safer oxa-iboga analogs is outlined below.
The following table consolidates data on the prevalence of nausea and vomiting from clinical observations and studies.
Table 1: Documented Prevalence of Nausea and Vomiting in this compound Treatment
| Source Context | Reported Prevalence / Finding |
|---|---|
| Systematic Review (2022) [6] | Nausea and vomiting are common acute effects (<24 hours) and are frequently documented. |
| Clinical Observations (Brazilian clinic) [3] | Mild acute effects, including nausea and vomiting, occurred "frequently" in a study of 75 patients. |
| Retrospective Analysis [2] | Nausea and vomiting can be severe during the initial "visionary phase" of the experience. |
| Patient Report (Case Study) [5] | A veteran described "nausea and vomiting" as part of what he believed was "the healing process." |
For researchers designing clinical trials or observational studies, the following methodologies from the literature can be incorporated.
Protocol 1: Clinical Monitoring and Support Framework This framework, adapted from established clinic procedures, focuses on safety and symptom management [4].
Protocol 2: Data Collection for Adverse Event Reporting This systematic methodology is crucial for generating comparable safety data across studies [6].
The following diagram illustrates the hypothesized multi-receptor pathway through which this compound induces nausea and vomiting, based on its known pharmacokinetics and pharmacodynamics.
This multi-target action, particularly the effect on the 5-HT3 receptors in the CTZ, which then signals the Nucleus of the Solitary Tract (NTS), is a well-established pathway for emesis [2] [3] [1].
Ibogaine administration is associated with a range of potential adverse events, which can be categorized by their timing and system involved [1].
Table 1: Documented Adverse Events Associated with this compound
| Timing | Category | Specific Adverse Events |
|---|---|---|
| Acute (<24 hours) | Cardiac | QTc prolongation (most common), tachycardia, bradycardia, hypertension, hypotension, captured cardiac dysrhythmias [2] [1] [3]. |
| Gastrointestinal | Nausea, vomiting [4] [5]. | |
| Neurological | Ataxia (loss of coordination), tremors, headaches, mental confusion, seizures, manic episodes [5] [1] [3]. | |
| Long-lasting (>24 hours) | Cardiac | Persistent QTc prolongation [1]. |
| Psychiatric | Sleeplessness, irritability, emotional lability, grandiose delusions, suicidal ideation [5] [1]. | |
| Neurological | Persistent ataxia [1]. |
The most serious risk is sudden cardiac death, which has been reported in multiple case studies [2] [5] [1]. The primary suspected mechanism is this compound's ability to block the hERG potassium channel, leading to prolonged QTc interval and potential Torsades de Pointes [2] [1].
Q: What is the primary cardiac safety concern with this compound, and how is it monitored and managed? A: The primary concern is QTc prolongation, which can lead to fatal arrhythmias [2] [1].
Q: A research subject experiences severe nausea and vomiting. What interventions can be considered? A: Gastrointestinal effects are very common, especially with root bark preparations [4].
Q: What are the critical steps for screening subjects for an this compound clinical trial? A: Rigorous screening is the first line of defense against serious adverse events [6].
Q: How should the "Grey Day" be managed from a clinical and support perspective? A: The "Grey Day" refers to the day after a flood dose, which is often characterized by fatigue, unpleasant emotions, insomnia, and an inability to eat solid foods [4].
The following workflow outlines the key stages for a safe this compound administration protocol, synthesizing recommendations from multiple clinical and review articles [2] [7] [6].
Table 2: this compound Dosing & Pharmacokinetics in Clinical Research
| Parameter | Details & Considerations |
|---|---|
| Common Doses | Single oral doses of 8-12 mg/kg [7] or an average of 17-20 mg/kg have been used in clinical settings for opioid detoxification [5]. Lower doses (<1 mg/kg) have been suggested as a maximum initial limit in some literature [5]. |
| Formulations | This compound HCL (pure, 90-99% potency) is commonly used clinically. Voacanga-derived HCL is a more sustainable and safer alternative, as other alkaloids in Voacanga bark are dangerous [4]. |
| Metabolism | Primarily metabolized by the CYP2D6 enzyme, leading to significant interindividual variability. Subjects can be classified as extensive or poor metabolizers [7] [5]. |
| Active Metabolite | Northis compound. It has a longer half-life and may contribute to this compound's prolonged effects, with levels elevated up to 24 hours or more post-dose [7] [5]. |
| Elimination Half-Life | This compound has a half-life of approximately 7.5 hours, but its effects are prolonged due to northis compound and possible slow release from fat stores [5]. |
The following tables summarize critical safety information regarding patient eligibility and drug interactions for ibogaine administration.
Table 1: Primary Contraindications & Comorbidities [1] [2]
| Contraindication / Comorbidity | Associated Risk |
|---|---|
| Cardiovascular Disease | Major risk factor for life-threatening complications like arrhythmias and sudden cardiac death [1]. |
| Concomitant Opioid Use | Increases risk of life-threatening complications [1]. |
| Pregnancy & Lactation | Avoid use; information on safety and efficacy is lacking [1] [2]. |
| Neurological/Psychiatric Conditions | Conditions like epilepsy, schizophrenia, depression, PTSD, anxiety, or stress increase risk [1]. Manic episodes and suicidal ideation have been reported [1] [2]. |
Table 2: Significant Drug Interaction Risks [1] [3]
| Drug Class / Substance | Interaction Risk & Proposed Mechanism |
|---|---|
| Opioids (e.g., Heroin, Methadone) | High risk; this compound is a weak μ-opioid receptor antagonist. Concomitant use is dangerous [1] [3]. |
| CNS Depressants & Stimulants | Potential for adverse interactions; this compound has complex, multi-system pharmacology [2]. |
| Drugs that Prolong QT Interval | Additive risk of long QT syndrome; this compound blocks hERG potassium channels [2]. |
| CYP2D6 Substrates/Inhibitors | Theoretical interaction; this compound is primarily metabolized by the CYP2D6 enzyme [1]. |
Cardiotoxicity, specifically the induction of long QT syndrome, is a leading cause of this compound-related fatalities [2] [4]. The following protocol, derived from recent clinical research, outlines a methodology for mitigating this risk.
Reference Protocol: Adapted from a Stanford Medicine study on this compound treatment for traumatic brain injury in veterans [5].
Objective: To administer this compound while minimizing the risk of cardiac adverse events, specifically QT interval prolongation and arrhythmias.
Materials:
Methodology:
This compound's mechanism is complex and involves multiple neurotransmitter systems. The diagram below maps its key molecular interactions.
Q1: What is the typical this compound dosage used in clinical research for substance use disorders? A1: Dosing varies, but common regimens include a single oral dose ranging from 500 mg to 1000 mg, or a weight-based dose averaging 17 mg/kg. These are administered under strict medical supervision [1].
Q2: Are there any safer, non-hallucinogenic analogs of this compound in development? A2: Yes, the field is actively developing analogs to improve safety and efficacy. Key candidates include:
Q3: What are the most common adverse reactions to this compound, excluding cardiac risks? A3: Frequent acute effects include nausea, vomiting, ataxia (loss of coordination), tremors, headaches, and mental confusion [1] [2]. These are often managed with supportive care in a clinical setting.
Q4: What is the legal status of this compound for research purposes? A4: In the United States, this compound is a Schedule I controlled substance, which severely restricts research [1] [5]. However, regulatory landscapes are evolving. Texas has allocated $50 million for clinical this compound trials [2] [5] [4], and Colorado is considering its integration into regulated psychedelic healing centers [4]. Research is legally conducted in other countries, such as Canada, Mexico, and New Zealand [2] [5].
Current clinical trials for ibogaine primarily focus on treating substance use disorders (SUD), especially opioid addiction, and are beginning to explore conditions like Traumatic Brain Injury (TBI) [1] [2]. The designs and preliminary outcomes of these trials are summarized below.
| Trial Focus | Phase | Key Design/Purpose | Reported Primary Outcomes |
|---|---|---|---|
| Opioid Use Disorder [2] | Phase II | Ascending low-dose protocol for methadone dependence (n=20) | Reduction in withdrawal symptoms and opioid cravings |
| Traumatic Brain Injury (TBI) [3] [2] | Early Phase | Magnesium-ibogaine combination in veterans with mild TBI (n=30) | Significant improvement in PTSD, anxiety, depression, and functioning |
| Multiple Sclerosis [2] | Case Report | Observing neuroplastic changes in two patients | Reduction in lesion volume and changes in cortical neuroplasticity |
| Long-term Opioid Use [2] | Observational | 12-month follow-up on this compound-assisted therapy (n=30) | Reduced opioid use and improved quality of life at one year |
Core Methodological Challenges and Variations:
This compound administration carries serious risks, primarily cardiotoxicity, which requires rigorous safety protocols [4] [1]. The following guide outlines critical pre-treatment screening and troubleshooting actions for adverse events.
Supporting Protocol Details:
Pre-Treatment Screening is the first and most critical step for risk mitigation [1]. Key components include:
Contraindications: this compound is contraindicated in individuals with prolonged QTc interval, significant heart disease, history of mania or psychosis, seizure disorders, and recent opioid use due to risk of fatal interactions [4].
This compound's putative anti-addictive effects are linked to its complex pharmacology, influencing multiple neurotransmitter systems to "reset" addiction-related neural circuitry [5]. The following diagram and table summarize key molecular interactions.
Detailed Pharmacological Profile:
| Target | Action | Primary Contributor | Proposed Therapeutic Role |
|---|---|---|---|
| NMDA Receptor [4] | Antagonist | This compound | Reduces withdrawal symptoms; promotes neuroplasticity |
| κ-Opioid Receptor [4] | Agonist | This compound & Northis compound | Contributes to reduction of withdrawal symptoms |
| μ-Opioid Receptor [4] | Modulator | This compound | Helps alleviate opioid withdrawal |
| Serotonin Transporter [4] | Inhibitor | Northis compound | Alleviates depressive symptoms & comorbid conditions |
| Sigma Receptors [4] | Binds | This compound | May disrupt addictive patterns & craving |
| nACh Receptors [4] | Binds | This compound | May modulate reward pathways |
What are the most critical safety steps for a new this compound trial? The highest priority is cardiac safety [4] [1]. This mandates rigorous pre-screening (ECG, health history), exclusion of high-risk participants, and continuous cardiac monitoring during treatment. Co-administration of magnesium is being explored to protect the heart [3] [2].
Is the subjective psychedelic experience necessary for therapeutic effect? Current evidence suggests the oneirophrenic (dream-like) experience may not be essential for interrupting addiction. The psychoactive effects are correlated with patient satisfaction but not primary efficacy outcomes, driving development of non-hallucinogenic analogs [4] [2].
What is the future of this compound clinical development? The landscape is advancing. Texas has allocated $50 million to fund a research consortium aiming for FDA approval, representing a major investment [3]. Research is also focusing on developing safer, non-hallucinogenic derivatives like 18-MC and tabernanthalog [4].
For the troubleshooting guide on cardiac abnormalities, the core intervention is based on this compound's known mechanism of blocking the hERG potassium channel, which is critical for cardiac repolarization [4]. This block leads to a prolonged QTc interval on an ECG, a known risk factor for the life-threatening arrhythmia Torsades de Pointes [4]. The administration of intravenous magnesium is a standard evidence-based emergency treatment for this specific type of drug-induced arrhythmia.
The "therapeutic window" for ibogaine involves balancing its novel therapeutic effects against its significant safety risks, primarily cardiotoxicity.
The table below summarizes key quantitative data from recent studies to inform your experimental protocols and safety margins.
| Parameter | Reported Data / Finding | Context / Study Details | Source |
|---|---|---|---|
| Cardiac Effect | Induces long QT syndrome | Higher doses; via blockage of hERG potassium channels | [5] |
| Risk Mitigation | Intravenous magnesium | Used to protect the heart during treatment | [3] [6] |
| TBI Outcomes (1 Month Post-Tx) | Disability score: 30.2 → 5.1 (no disability) PTSD symptoms: -88% Depression symptoms: -87% Anxiety symptoms: -81% | Cohort of 30 special operations veterans with TBI. Treatment involved this compound + magnesium. | [3] | | Elimination Half-Life | this compound: ~7 hours Northis compound: 24-50 hours | Northis compound is the primary metabolite and may contribute significantly to long-term effects. | [5] |
The following protocol synthesizes methodologies from recent clinical research and reviews, providing a framework for investigating the therapeutic window [3] [1] [2].
1. Pre-Treatment Screening (Critical Safety Step)
2. Dosing and Administration
3. Monitoring and Data Collection
Q1: How can the risk of cardiac adverse events be managed in a clinical trial setting?
Q2: What are the primary neuropharmacological targets to investigate when studying this compound's mechanism? this compound has a complex polypharmacology. Key targets and mechanisms to investigate include:
The diagram below illustrates the interconnected nature of this compound's primary mechanisms of action.
The field is actively exploring solutions to the this compound challenge beyond direct administration:
The core of ibogaine quality control involves detecting and quantifying both the parent compound and its major metabolite, northis compound. The table below summarizes key methods found in the literature.
| Method | Analyte(s) | Matrix | Key Points & Workflow | Reference |
|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | this compound, 12-OH-ibogamine (Northis compound) | Brain tissue, Biological fluids | Sample Prep: Solvent extraction under basic conditions, derivatization of northis compound with ethyl iodide. Detection/Quant: Full-scan electron-impact; Molecular ions: m/z 310 (this compound), m/z 324 (derivatized northis compound). LOQ: 5-10 ng/mL or ng/g. | [1] | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | this compound, Northis compound | Human Plasma | Application: Used to characterize toxicokinetics in a case of cardiac arrhythmia. Finding: Northis compound has a much longer half-life than this compound, contributing to prolonged effects. | [2] |
The following workflow diagram generalizes the process for analyzing this compound purity and metabolism.
A primary factor in this compound's risk profile is its metabolite, northis compound. Research indicates that cardiac safety cannot be assessed by monitoring this compound levels alone [2].
The current literature highlights several areas where technical knowledge for researchers is limited:
To establish robust quality control protocols, you may need to consult additional, more specialized resources.
The cornerstone of ibogaine treatment is a structured clinical protocol designed to mitigate risks, particularly cardiac adverse events like QTc prolongation and fatal arrhythmias [1] [2].
Essential Medical Supervision Workflow The diagram below outlines the critical stages of patient management in a clinical this compound treatment setting:
Thorough patient screening is critical to exclude individuals at high risk. The table below categorizes contraindications based on current clinical guidelines [1] [2] [3].
| Contraindication Category | Specific Conditions | Clinical Rationale & Risk Assessment |
|---|---|---|
| Cardiovascular | Pre-existing heart disease, prolonged QTc syndrome, history of arrhythmia, hypertension [1] [2] | This compound blocks hERG potassium channels, causing QTc prolongation and increased risk of Torsades de Pointes [4] [2]. |
| Concurrent Substance Use | Recent opioid use, CNS depressants (alcohol, benzodiazepines), stimulants [1] [3] | Opioid use poses high risk of fatal respiratory depression; other substances can increase cardiac strain or seizure risk [2]. |
| Neurological & Psychiatric | Schizophrenia, bipolar disorder, mania, major uncontrolled depression, history of seizures [1] [3] | Psychoactive effects may exacerbate underlying psychiatric conditions; cerebellar toxicity risk noted in animal studies [4] [2]. |
| Other Medical Conditions | Hepatic or renal impairment, pregnancy, lactation [2] [3] | Lack of safety data; primary route of metabolism is via CYP2D6, with potential for altered pharmacokinetics in impairment [3]. |
Understanding the profile and timing of adverse events (AEs) is essential for clinical trial design and risk management. A 2022 systematic review categorizes AEs temporally [2].
| Timing | Category | Specific Adverse Events | Management & Clinical Notes |
|---|---|---|---|
| Acute (< 24 hours) | Cardiac | QTc prolongation, bradycardia, arrhythmias, hypertension [2] | Primary safety concern. Requires continuous cardiac monitoring and readiness to manage arrhythmias. Magnesium co-administration is being studied for cardioprotection [5] [6]. |
| Gastrointestinal | Nausea, vomiting [1] [2] | Very common; managed with antiemetics and nursing support. | |
| Neurological | Ataxia (loss of coordination), tremors, nystagmus, confusion, hallucinations [4] [2] | Expected psychoactive effects. Patient safety requires a controlled environment to prevent falls or injury. | |
| Long-lasting (> 24 hours) | Cardiac | Persistent QTc prolongation [2] | Requires follow-up ECG monitoring until normalization. |
| Psychiatric | Anxiety, insomnia, manic episodes (1-2 weeks) [4] [3] | Manic episodes may include grandiosity, aggression, and suicidal ideation. Requires psychiatric evaluation and follow-up. |
This compound is not FDA-approved but is under active investigation. Research is evolving from observational studies to more controlled clinical trials.
Q1: What is the core pharmacological rationale for this compound's "addiction interruption" effect? this compound's effect is attributed to its polypharmacological action. It is a weak NMDA receptor antagonist, a serotonin transporter inhibitor, and a kappa-opioid receptor agonist. Its metabolite, northis compound, also modulates the opioid system. This complex interaction is believed to "reset" neurochemical adaptations in addiction, reducing withdrawal and cravings [4] [9] [3].
Q2: What are the critical experimental design considerations for a Phase I this compound trial?
Q3: How should concomitant medication use be managed in a trial setting?
Q4: What is the recommended duration of post-treatment monitoring? Monitoring should continue for at least 24-48 hours after the reflective phase ends. Follow-up ECGs are needed to ensure QTc normalization, and psychiatric follow-up should extend for weeks to monitor for delayed manic or depressive episodes [2].
The table below summarizes key long-term psychological outcomes linked to ibogaine treatment for problematic opioid use, primarily from an observational study (n=88) [1].
| Outcome Measure | Pre-Treatment / Baseline | Post-Treatment Results & Timeline | Notes / Context |
|---|
| Sustained Abstinence | 100% opioid-dependent | - 30%: Never used opioids again post-treatment [1].
For rigorous assessment of this compound's subjective effects, which are thought to influence long-term outcomes, the This compound Experience Scale (IES) is a recently developed and validated tool [2].
The study referenced in [1] provides a methodological framework:
This compound's long-term benefits are believed to stem from its complex pharmacology, which facilitates both neurobiological and psychological change. The diagram below illustrates this proposed mechanism.
Diagram: Proposed Pathways for this compound's Long-Term Effects.
The diagram illustrates how this compound's complex pharmacology—including kappa-opioid receptor (KOR) agonism, NMDA receptor antagonism, and modulation of serotonin/dopamine systems—works synergistically with the intense acute subjective experience to produce long-term change [3] [2]. The experience, characterized by introspection and narrative visions, may provide psychological insights, while the neurobiological effects are thought to help reset addictive pathways and promote plasticity [3].
Q1: How should we account for the high relapse rate (70%) reported in studies?
Q2: Our subjects report dream-like visions, but standard psychedelic scales (e.g., MEQ) don't capture them well. What tool should we use?
Q3: What are the primary safety concerns, and how can we mitigate them in a trial?
Q4: Is the long-term benefit due to pharmacology or the subjective experience?
What are the primary safety concerns with ibogaine administration? The most significant risk is cardiotoxicity, specifically dose-dependent QTc interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes [1] [2]. Other common effects include severe transient ataxia (inability to coordinate muscle movements) and nausea/vomiting during the acute phase [1] [2].
Which patient populations require the strictest exclusion criteria? Candidates should be rigorously screened for pre-existing cardiac conditions. Key exclusion criteria include a history of clinically significant cardiac disease, long QT syndrome, syncope, or baseline QTc > 450 ms for men and > 470 ms for women. Additional exclusions cover severe liver or renal dysfunction and abnormal serum potassium levels [1].
What medical supervision is required during treatment? Administration must occur in a setting with continuous cardiac monitoring (12-lead ECG) for at least 24 hours post-ingestion, with staff trained to manage cardiac emergencies [3] [1]. The care team should include medical doctors and qualified nursing staff to manage both cardiac risks and intense psychomimetic effects [3] [4].
How can the risk of adverse cardiac events be mitigated? Risks can be managed through careful patient screening, correction of electrolyte imbalances before dosing, and having protocols for intravenous magnesium administration ready [3]. Avoid concomitant use of other QT-prolonging medications [1].
| Issue | Underlying Cause / Mechanism | Risk Mitigation & Action Plan |
|---|---|---|
| QTc Prolongation | Blockage of the hERG potassium channel, slowing cardiac repolarization [1] [2]. | Pre-dose: Screen for cardiac history, check electrolytes. Post-dose: Continuous ECG monitoring for >24h. If QTc >500ms, be prepared for IV magnesium and emergency intervention [3] [1]. |
| Severe Ataxia | Cerebellar effects, potentially linked to temporary impact on Purkinje cells [1] [2]. | Inform patient; complete bed rest; ensure physical safety and assistance with ambulation for 24-36 hours post-dose [1]. |
| Nausea & Vomiting | Common somatic side effect during the initial visionary phase [2]. | Administer prophylactic antiemetics (e.g., metoclopramide) for patient comfort and to ensure full ingestion of the dose [1]. |
| Psychomimetic Effects | Oneirophrenic (dream-like) state; can include confusion, anxiety, or mood disturbances [2]. | Continuous psychological support in a calm, controlled environment. Use Delirium Observation Scale (DOS) for monitoring. Most effects are manageable and transient [1]. |
For your reference, here is a summary of safety data from a clinical study and a structured administration protocol.
Table: Cardiac Safety Data from an Open-Label Observational Study (n=14) [1]
| Safety Parameter | Findings |
|---|---|
| Average Maximum QTc (Fridericia) Prolongation | 95 ms (range: 29 - 146 ms) |
| Subjects with QTc > 500 ms | 50% (7 of 14 subjects) |
| Subjects with QTc > 450 ms beyond 24 hours | 43% (6 of 14 subjects) |
| Observation of Torsades de Pointes | None |
| Other Notable Effects | Bradycardia and severe transient ataxia observed in all patients. |
This compound Administration Safety Protocol [1] This workflow outlines the key steps for safe administration based on a clinical study using 10 mg/kg this compound-HCl orally.
This compound Clinical Administration Workflow
The increasing global interest in this compound has led to ethical concerns regarding the sustainability of its plant source, Tabernanthe iboga, and the fair inclusion of Indigenous knowledge [4]. Please consider:
For a researcher, the mechanistic and experimental details are crucial. The following sections and tables summarize the key data from recent studies.
This compound interacts with a wide range of neural targets. Its primary metabolite, northis compound, which has a longer half-life, also contributes significantly to its effects [1] [2].
| Target System | Interaction | Postulated Therapeutic Role |
|---|---|---|
| Opioid System | Weak μ-opioid receptor antagonist; κ-opioid receptor agonist [1] | Reduces craving and withdrawal without classic euphoria; may contribute to neuroprotection [1] |
| Monoamine Transporters | Non-competitive serotonin transporter (SERT) inhibitor; also binds to dopamine transporter (DAT) [1] | Alleviates depressive symptoms of withdrawal; modulates reward pathways [1] |
| Glutamate System | NMDA receptor antagonist [1] | Reduces neuropathic pain; may reverse opioid tolerance [3] [1] |
| Neurotrophic Factors | Upregulates GDNF and BDNF expression in mesocorticolimbic brain regions [4] | Promotes neural repair and reverses drug-induced plasticity, potentially underlying long-lasting effects [1] [4] |
This complex mechanism can be visualized through its key signaling pathways:
This compound Clinical Trial (2025): A recent randomized, double-blind clinical trial investigated low-dose this compound (100 mg) for methadone detoxification [5].
This compound Open-Label Study (2018): A larger open-label case series (N=191) provides data on a more typical this compound dosing regimen [6].
Methadone Pharmacology: As a benchmark, methadone's profile is characterized by its long and variable half-life and complex metabolism, which necessitates careful dosing [3] [7].
| Parameter | Description |
|---|---|
| Bioavailability | 70-90% orally [8] |
| Half-Life | 15-55 hours (average ~24 h); long and variable [7] |
| Time to Steady State | 5-14 days [3] |
| Metabolism | Primarily hepatic via CYP3A4, CYP2B6, CYP2C19, and others [3] |
| Key Safety Monitoring | ECG for QTc prolongation, respiratory monitoring, especially with benzodiazepines [3] [7] |
For the research and drug development community, the key distinctions and opportunities are clear:
| Feature | Ibogaine | Northis compound |
|---|---|---|
| Origin | Natural alkaloid from Tabernanthe iboga; also a prodrug to northis compound [1] [2] | Active metabolite of this compound [1] [3] |
| Primary Anti-Addictive Mechanisms | • NMDA receptor antagonism [1] [4] • κ-opioid receptor antagonism [3] • σ2 receptor agonist [1] • α3β4 nicotinic acetylcholine receptor antagonism [1] [4] | • G-protein biased κ-opioid receptor agonist [3] • Serotonin reuptake inhibitor (SERT) [1] [4] [2] • Weak μ-opioid receptor antagonist [3] | | Key Pharmacokinetics | • Rapid oral absorption [5] • Half-life: ~7 hours [2] • Metabolized by CYP2D6 [5] [4] | • Peak concentrations at 2-4 hours [5] [6] • Half-life: 24-49 hours [1] [6] [2] | | Demonstrated Efficacy | Reduces opioid withdrawal and craving; effective for cocaine, methamphetamine, and alcohol in animal and human observational studies [1] [7] [8] | Suppresses withdrawal symptoms and drug-seeking behavior in animal models; maintains abstinence [1] [3] | | Primary Safety Concerns | • Cardiotoxicity (Long QT syndrome) [1] [2] [9] • Neurotoxicity (in rodents at high doses) [1] [8] [2] • Potentially fatal in unsupervised settings [9] | • Limited human safety data [6] • Theoretical cardiac risk (shared mechanism with this compound) [1] | | Subjective Psychoactive Effects | Potent oneiric (dream-like) state and immersive visions; introspection and autobiographical memory retrieval [1] [2] | Generally reported as non- or minimally hallucinogenic [3] |
For researchers, the methodological details from key studies provide critical context for the data summarized above.
The anti-addictive effects of this compound and northis compound arise from complex interactions with multiple neurotransmitter systems. The diagram below illustrates their primary molecular targets and downstream effects on addiction-related neurocircuitry.
This diagram illustrates the distinct yet overlapping pathways through which this compound and northis compound exert their effects. This compound's action is broad, primarily through antagonism at several receptors, which is thought to contribute to its rapid interruption of addiction. Northis compound's action is more focused, characterized by its unique G-protein biased agonism at the KOR and its action as a serotonin reuptake inhibitor, which is linked to sustained mood stabilization and anti-craving effects [1] [3] [4].
The following tables summarize the key similarities and differences between this compound and 18-MC based on available experimental data.
Table 1: Efficacy and Behavioral Effects in Animal Models
| Feature | This compound | 18-MC |
|---|---|---|
| Reduces Self-Administration of | Morphine, cocaine, nicotine, alcohol [1] [2] [3] | Morphine, cocaine, nicotine, alcohol, methamphetamine, sucrose [1] [4] [3] |
| Ameliorates Opioid Withdrawal | Yes [1] [2] | Yes [1] |
| Affects Non-Drug Reinforcers (e.g., water) | Can decrease responding [1] | No significant effect [1] [3] |
| Effect on Nucleus Accumbens Dopamine | Decreases extracellular levels; blocks morphine & nicotine-induced release; enhances cocaine-induced release [1] | Decreases extracellular levels; blocks morphine & nicotine-induced release [1] |
| GDNF Pathway Upregulation | Yes, in the Ventral Tegmental Area (VTA) [2] | No [2] |
Table 2: Safety, Toxicity, and Pharmacological Profile
| Feature | This compound | 18-MC |
|---|---|---|
| Tremors / Ataxia | Produces whole-body tremors [1] [2] | No tremorigenic effects observed [1] [3] |
| Neurotoxicity | Purkinje cell loss in cerebellum at high doses (≥100 mg/kg) [1] [2] [3] | No evidence of cerebellar toxicity at 100 mg/kg [3] |
| Cardiotoxicity | High risk; causes bradycardia and Long QT syndrome, linked to fatalities [5] [6] [7] | Does not decrease heart rate at high doses; expected to have a greater therapeutic index [1] [6] |
| Key Molecular Targets | κ-opioid, μ-opioid, NMDA, σ2 receptors, 5-HT transporter, nicotinic receptors, sodium channels [1] [7] | Selective α3β4 nicotinic antagonist; lower affinity for NMDA, σ2, 5-HT transporter, and sodium channels [1] [4] |
| Legal & Development Status | Schedule I in the US; used in unregulated clinics [5] [6] | Investigational New Drug (IND) in the US; Phase II trials conducted for other indications [4] |
1. Self-Administration and Withdrawal Studies
2. Neurotoxicity and Safety Studies
The anti-addictive effects of this compound and 18-MC involve complex interactions with multiple neurotransmitter systems, though their precise mechanisms differ.
Diagram: Simplified Signaling Pathways for this compound and 18-MC. A key shared pathway for both compounds is the reduction of dopamine release in the Nucleus Accumbens (NAc), a critical brain region for reward processing. However, their upstream mechanisms differ significantly. This compound acts on a wide range of targets, including serotonin transporters and NMDA receptors, and uniquely upregulates GDNF in the VTA. In contrast, 18-MC's action is more selective, primarily functioning as a potent antagonist of the α3β4 nicotinic receptor [1] [2] [4].
| Condition / Study Focus | Key Clinical Outcomes | Participant Number & Study Design | Experimental Protocol & Context |
|---|
| Traumatic Brain Injury (TBI) & PTSD [1] [2] | - Significant reduction in PTSD, depression, and anxiety symptoms (81-88%)
To aid in the understanding of the methodologies, here are more detailed protocols from two recent studies:
Stanford TBI/Veterans Study Protocol [1]:
Multiple Sclerosis Case Report Protocol [3]:
This compound's therapeutic effects are believed to stem from its complex interaction with multiple neurotransmitter systems. The diagram below outlines its key molecular targets and proposed downstream effects.
The diagram illustrates the multi-target mechanism of this compound, which differentiates it from many conventional pharmaceuticals [6] [3] [7]. A key point is that its active metabolite, northis compound, contributes significantly to its long-lasting effects, particularly through serotonin transporter inhibition and kappa-opioid receptor agonism [6].
For a comprehensive comparison guide, it is essential to highlight the significant risks and research limitations associated with this compound.
The table below summarizes key clinical evidence for ibogaine's therapeutic applications, highlighting outcomes and risks.
| Application Area | Reported Efficacy & Outcomes | Key Risks & Limitations | Supporting Evidence |
|---|---|---|---|
| Substance Use Disorders (Opioids) | Rapid reduction/elimination of withdrawal (80% of participants); reduced craving (50%); 30% achieved sustained abstinence; 41% reported abstinence >6 months [1]. | Relapse occurred in 70%; requires medical supervision due to cardiotoxicity risk [1] [2]. | Observational study (n=88) [1]; Systematic review of 24 studies [2] [3]. |
| Traumatic Brain Injury (TBI) | Significant improvements in disability, PTSD, depression, and anxiety scores; effects persisted at 1-month follow-up [4]. | Typical side effects: headache, nausea; no serious side effects reported when administered with magnesium [4]. | Prospective cohort study (n=30 veterans) [4]. |
| Multiple Sclerosis (MS) | Case studies report lesion shrinkage, improved motor function, and resolution of bladder issues post-treatment [5]. | Evidence is preliminary (case reports only); requires extensive validation [5]. | Two case reports [5]. |
For researchers, the methodological details from key studies provide a framework for designing future clinical trials.
A study involving 88 individuals with problematic opioid use administered this compound at a treatment center in Mexico [1].
A Stanford Medicine study evaluated this compound for TBI in 30 special operations veterans [4].
This compound's therapeutic effects are attributed to its complex pharmacology. The diagram below outlines key signaling pathways involved in neuroplasticity and addiction treatment.
Diagram Title: this compound's Multitarget Mechanism of Action. This diagram illustrates how this compound and its metabolite northis compound interact with multiple neurotransmitter systems to promote neuroplasticity and interrupt addiction pathways [6] [7] [8].
The table below summarizes key efficacy data from recent scientific literature and clinical observations.
| Condition | Study Model / Population | Key Efficacy Metrics | Result & Magnitude | Source & Context |
|---|
| PTSD, Depression, Anxiety | Veterans with Traumatic Brain Injury (TBI) (n=30) [1] [2] | Percentage reduction in symptoms (1-month post-treatment) | PTSD: 88% reduction Depression: 87% reduction Anxiety: 81% reduction | Stanford Medicine Study (2024/2025), Nature journals | | PTSD, Depression, Anxiety | Veterans with TBI (n=30) [1] [2] | WHO Disability Assessment Scale 2.0 (WHODAS) | Score improved from 30.2 (mild-moderate disability) to 5.1 (no disability) | Stanford Medicine Study (2024/2025), Nature journals | | Neuropsychiatric Disorders | In vitro / Pre-clinical [3] | SERT and VMAT2 Inhibition Assays | Ibogaine and its analogs show potent inhibition of serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2) | Patent Data (WO 2022/020352 A1) | | Depression | Animal Models [3] | Synergy with Antidepressants | Combination of this compound (0.01–4 mg/kg i.p.) with antidepressants (e.g., Bupropion, Prozac) showed synergistic effects vs. either agent alone | Patent Data (WO 2022/003675 A1) |
For reproducibility and critical evaluation, here are the methodologies from key studies cited.
1. Clinical Study on Veterans with TBI (Stanford Medicine) [1] [2]
2. In Vitro Mechanistic Assays (Patent Data) [3]
3. Animal Models of Depression (Patent Data) [3]
This compound's therapeutic effects are attributed to a complex, multi-target mechanism. The diagram below integrates its key molecular interactions with the resulting neuroplastic and psychological effects.
The following table summarizes the key neuroimaging findings and clinical correlates from a 2025 case report involving two patients with Multiple Sclerosis (MS) [1] [2].
| Patient | Condition | Key Neuroimaging Findings | Clinical Correlates |
|---|
| Patient A | Relapsing-Remitting MS (RRMS) [1] | Lesion Volume: Substantial shrinkage of a large right posterior parietal lobe lesion over 3 months [1]. ADC Values: Decreased Apparent Diffusion Coefficient (ADC) within the lesion [1]. | Resolution of motor and bladder control issues; 92% drop in MSQLI fatigue subscore; participation in an ultramarathon [1]. | | Patient B | Secondary Progressive MS (SPMS) [1] | Cortical & Subcortical Alterations: Changes in regions associated with pain and emotional processing (via cortical thickness measurements) [1]. | Reduction in muscle spasticity post-treatment [1]. |
Interpretation of Neuroimaging Metrics:
The case report employed a comprehensive neuroimaging methodology. The workflow below outlines the key steps for image processing and analysis [1].
Key Methodological Details:
The potential structural changes observed are hypothesized to stem from this compound's complex pharmacology. The following diagram illustrates the key signaling pathways involved [1].
For a complete comparison, it is essential to consider the following limitations and context:
| Feature | This compound | Naltrexone |
|---|---|---|
| Primary Origin | Natural; derived from the Tabernanthe iboga plant [1] [2] | Synthetic; manufactured pharmaceutical [3] [4] |
| Primary Mechanism of Action | Complex "polypharmacology": weak µ-opioid antagonist, κ-opioid agonist, serotonin transporter (SERT) inhibitor, NMDA receptor antagonist, and stimulator of GDNF [2] [5] | Pure µ-opioid receptor antagonist [3] [6] [4] |
| Key Neurotrophic Effect | Significantly increases GDNF & BDNF, promoting neuroplasticity and repair [7] [5] | No known direct effect on neurotrophic factors [7] |
| Therapeutic Approach | Aims for a fundamental "interruption" of addiction and long-lasting reset of neural pathways, often after a single or few sessions [1] [2] | Chronic medication to manage cravings and block the euphoric effects of substances [3] [8] |
| Duration of Action | Acute effects: 24-72 hours; Metabolite (Northis compound) may provide sustained effects for weeks/months [1] [7] [2] | Oral: ~24 hours; Extended-release injection: ~4 weeks [3] [8] [4] |
| Status & Regulation | Schedule I in US; decriminalized in some regions (e.g., Colorado); available at international clinics; clinical trials ongoing [1] [9] | FDA-approved for Alcohol and Opioid Use Disorders; widely prescribed [8] [4] |
| Reported Efficacy | Anecdotal and observational reports of significant, long-lasting reduction in cravings for opioids, alcohol, and other substances [1] [7] | "Modest" efficacy in clinical studies; improves abstinence rates and reduces heavy drinking and opioid relapse [4] |
| Primary Risks | Cardiotoxicity (prolonged QT interval), risk of fatal arrhythmia; can be dangerous without medical supervision [1] | Precipitates severe opioid withdrawal in dependent users; can cause nausea, headache, hepatotoxicity [3] [8] |
| Medical Setting | Requires intensive, inpatient medical supervision with cardiac monitoring [1] | Can be administered in outpatient settings after initial detox [8] |
The therapeutic effects of this compound and naltrexone stem from their distinct interactions with the brain's neurochemistry.
This compound's proposed anti-addictive effects come from its simultaneous action on multiple neurotransmitter systems, as illustrated in the following pathway [2] [5]:
In contrast, naltrexone's mechanism is more targeted. It functions primarily as a competitive antagonist at the µ-opioid receptor [3] [6]. By blocking these receptors, it prevents exogenous opioids (like heroin or morphine) from binding and producing euphoria. In alcohol use disorder, its mechanism is less direct but is believed to work by blocking the release of dopamine in the reward pathway that is stimulated by alcohol consumption, thereby reducing the reinforcing "high" and subsequent cravings [6] [4].
For researchers, the methodological details of key studies are crucial. The table below summarizes the experimental designs from pivotal research on this compound and naltrexone.
| Aspect | This compound Study (He et al., 2005) | Naltrexone Study (Volpicelli et al., 1991) |
|---|---|---|
| Objective | To assess if this compound reduces ethanol self-administration via GDNF upregulation in the VTA [5] | To test if naltrexone reduces alcohol consumption in rats during morphine withdrawal [6] |
| Subjects | Rats (alcohol-preferring strain) | Rats (with free access to alcohol and water) |
| Drug Administration | Single intraperitoneal (i.p.) injection (20 or 40 mg/kg) or microinjection directly into the VTA [5] | Morphine injections (10 mg/kg) for 3 days, followed by naltrexone (10 mg/kg) on day 4 [6] |
| Control | Vehicle injection [5] | Saline control injections [6] |
| Key Measurements | Ethanol self-administration; GDNF mRNA and protein levels in the Ventral Tegmental Area (VTA) [5] | Volumes of alcohol and water consumed [6] |
| Major Finding | 40 mg/kg i.p. increased GDNF in VTA at 24h and reduced ethanol intake. Effect was blocked by anti-GDNF antibodies in VTA [5]. | Rats in morphine withdrawal drank twice as much alcohol as controls. Naltrexone blocked this increase [6]. |
| Aspect | This compound (Observational Data) | Naltrexone (Clinical Trial Data) |
|---|---|---|
| Study Design | Observational studies at specialized clinics (e.g., Beond in Mexico); no large-scale RCTs to date [1] | Randomized, double-blind, placebo-controlled trials (RCTs) [6] [4] |
| Population | Individuals with opioid, alcohol, and other substance use disorders [1] | Individuals diagnosed with Alcohol or Opioid Use Disorder [4] |
| Intervention | Single or limited sessions of this compound administration under medical supervision [1] | Daily oral naltrexone (50 mg) or monthly extended-release injection (380 mg) [8] [4] |
| Key Outcomes | Anecdotal reports of profound, long-lasting reduction in cravings and withdrawal symptoms [1] [7] | Modest but significant reduction in relapse rates, heavy drinking days, and alcohol craving compared to placebo [4] |
| Safety Monitoring | Essential: Continuous ECG for QT prolongation, medical and nursing staff present [1] | Liver function tests (LFTs), monitoring for precipitation of opioid withdrawal [3] [8] |
The choice between investigating this compound or naltrexone depends on the research objective. Naltrexone offers a safe, approved, and well-understood mechanism for the ongoing management of cravings. In contrast, this compound represents a paradigm-shifting approach focused on a potentially transformative, long-lasting neurobiological reset, though it carries significant safety risks that require rigorous clinical management and further study.
| Characteristic / Outcome | Study Details | Key Findings / Associations |
|---|---|---|
| Primary Opioid Use Disorder (OUD) | Observational study (N=88); problematic opioid use [1]. | 72% used opioids ≥4 years; 69% daily use. 80% reported withdrawal elimination/reduction; 50% reported craving reduction [1]. |
| Traumatic Brain Injury (TBI) & PTSD | Observational study (N=30); U.S. veterans with mild TBI [2] [3]. | Significant improvements in PTSD, anxiety, depression, and overall function post-treatment; effects sustained at 1-month follow-up [2] [3]. |
| Psychosocial & Spiritual Response | Observational study (N=88); subjective effectiveness [1]. | Treatment responders reported higher spiritual meaningfulness of experience, lower depression/anxiety, higher subjective well-being [1]. |
| Long-Term Abstinence & Relapse | Observational study (N=88); long-term follow-up [1]. | 30% never used opioids post-treatment; 41% sustained abstinence >6 months. 70% relapsed, but 48% had decreased use from baseline [1]. |
The findings in the table are derived from specific research methodologies. Understanding these protocols is crucial for interpreting the data and designing future studies.
Study on Opioid Use Disorder [1]
Study on Traumatic Brain Injury in Veterans [2] [3]
This compound's unique therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems in the brain, as shown in the diagram below. This multi-target mechanism distinguishes it from classic psychedelics and most existing addiction treatments.
Irritant